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  • Product: N-mesityl-N'-phenylurea
  • CAS: 2904-67-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-mesityl-N'-phenylurea (CAS 2904-67-8)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction N-mesityl-N'-phenylurea, also known as 1-mesityl-3-phenylurea or 1-phenyl-3-(2,4,6-trimethylphenyl)urea, is a disubstituted urea deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-mesityl-N'-phenylurea, also known as 1-mesityl-3-phenylurea or 1-phenyl-3-(2,4,6-trimethylphenyl)urea, is a disubstituted urea derivative characterized by the presence of a phenyl group and a sterically demanding mesityl (2,4,6-trimethylphenyl) group. This structural feature is of significant interest in medicinal chemistry and materials science. The bulky mesityl group introduces steric hindrance that restricts rotation around the N-aryl bond, leading to the potential for atropisomerism—a form of axial chirality.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of N-mesityl-N'-phenylurea, offering field-proven insights for its application in research and development.

Physicochemical and Structural Properties

The fundamental properties of N-mesityl-N'-phenylurea are summarized below. These data are critical for its handling, characterization, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 2904-67-8[2]
Molecular Formula C₁₆H₁₈N₂O[4]
Molecular Weight 254.33 g/mol [4]
Melting Point 239-241 °C[5]
Appearance White solid[5]
Solubility Generally soluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in aqueous solutions.[6]
Structural Insights: The Role of the Mesityl Group and Atropisomerism

The defining structural feature of N-mesityl-N'-phenylurea is the ortho-disubstituted mesityl ring attached to one of the urea nitrogens. The two ortho-methyl groups create significant steric strain, which hinders free rotation about the N(mesityl)-C(aryl) bond. This restricted rotation can give rise to stable, separable atropisomers (enantiomers or diastereomers that can be isolated due to hindered rotation).[1][2][3] This phenomenon is a key consideration in its synthesis, characterization, and potential applications in stereoselective processes.

The presence of this steric bulk can also influence the reactivity of the molecule. For instance, in the context of N-heterocyclic carbene (NHC) chemistry, N-mesityl substituents are known to dramatically enhance reaction rates by rendering the initial addition of the NHC to an aldehyde irreversible, thereby accelerating the formation of the key Breslow intermediate.[7]

Synthesis and Purification

The synthesis of N-mesityl-N'-phenylurea is most commonly achieved through the nucleophilic addition of aniline to mesityl isocyanate. This method is efficient and provides a high yield of the desired product.

Experimental Protocol: Synthesis of N-mesityl-N'-phenylurea[5]

This protocol is adapted from a documented laboratory procedure and provides a reliable method for the synthesis of the title compound.

Materials:

  • Mesityl isocyanate (1.0 eq.)

  • Aniline (1.0 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mesityl isocyanate in anhydrous dichloromethane.

  • Addition of Aniline: To the stirred solution of mesityl isocyanate, add aniline dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically rapid and exothermic. Stir the mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Product Isolation: Upon completion, the product often precipitates out of the dichloromethane solution as a white solid. If precipitation is not complete, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The resulting white precipitate is collected by vacuum filtration. The solid is then washed with cold hexanes to remove any unreacted starting materials and dried under vacuum.

Self-Validation and Causality:

  • Choice of Solvent: Anhydrous dichloromethane is an excellent choice as it is a relatively non-polar aprotic solvent that readily dissolves the reactants while allowing the less soluble urea product to precipitate upon formation, driving the reaction to completion.

  • Inert Atmosphere: While not strictly necessary for this specific reaction, the use of an inert atmosphere is good practice in organic synthesis to prevent any potential side reactions with atmospheric moisture, especially with the isocyanate starting material.

  • Purification: Washing with hexanes is an effective method for removing non-polar impurities. The high purity of the product can be confirmed by its sharp melting point and spectroscopic analysis.

G cluster_reactants Reactants cluster_process Reaction cluster_products Workup & Purification Mesityl_Isocyanate Mesityl Isocyanate in Anhydrous DCM Reaction_Vessel Stir at Room Temp (1 hour) Mesityl_Isocyanate->Reaction_Vessel Aniline Aniline Aniline->Reaction_Vessel Precipitation Precipitation of White Solid Reaction_Vessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Hexanes Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product Pure N-mesityl-N'-phenylurea Drying->Final_Product

Caption: Synthetic workflow for N-mesityl-N'-phenylurea.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized N-mesityl-N'-phenylurea. The following data is based on reported experimental findings.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N-mesityl-N'-phenylurea. Due to the restricted rotation around the N-mesityl bond, temperature-dependent NMR studies can be particularly insightful, potentially revealing the presence of different conformers.[8]

¹H NMR (400 MHz, CDCl₃): [5]

  • δ 8.01 (s, 1H): This broad singlet corresponds to one of the N-H protons of the urea linkage.

  • δ 7.49 (d, J = 7.8 Hz, 2H): These are the ortho-protons on the unsubstituted phenyl ring.

  • δ 7.30 (t, J = 7.9 Hz, 2H): These are the meta-protons on the unsubstituted phenyl ring.

  • δ 7.07 (t, J = 7.4 Hz, 1H): This is the para-proton on the unsubstituted phenyl ring.

  • δ 6.90 (s, 2H): These are the two aromatic protons on the mesityl ring.

  • δ 6.37 (s, 1H): This broad singlet corresponds to the other N-H proton of the urea linkage.

  • δ 2.29 (s, 3H): This singlet is assigned to the para-methyl group on the mesityl ring.

  • δ 2.19 (s, 6H): This singlet corresponds to the two ortho-methyl groups on the mesityl ring.

¹³C NMR (101 MHz, CDCl₃): [5]

  • δ 153.88: Carbonyl carbon of the urea.

  • δ 138.80: Quaternary carbons of the mesityl ring.

  • δ 135.21: Quaternary carbons of the mesityl ring.

  • δ 133.52: Quaternary carbons of the mesityl ring.

  • δ 129.21: Aromatic carbons of the phenyl and mesityl rings.

  • δ 128.98: Aromatic carbons of the phenyl and mesityl rings.

  • δ 122.39: Aromatic carbons of the phenyl ring.

  • δ 119.95: Aromatic carbons of the phenyl ring.

  • δ 21.01: Para-methyl carbon of the mesityl ring.

  • δ 18.33: Ortho-methyl carbons of the mesityl ring.

G cluster_workflow NMR Characterization Workflow Sample_Prep Sample Preparation (CDCl₃) 1H_NMR ¹H NMR Acquisition (400 MHz) Sample_Prep->1H_NMR 13C_NMR ¹³C NMR Acquisition (101 MHz) Sample_Prep->13C_NMR Data_Analysis Spectral Analysis (Chemical Shifts, Integration, Coupling Constants) 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy
  • ~3300 cm⁻¹ (N-H stretch): Sharp to moderately broad peaks corresponding to the two N-H bonds of the urea moiety.

  • ~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks associated with the C-H bonds on the phenyl and mesityl rings.

  • ~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Peaks from the methyl groups on the mesityl ring.

  • ~1630-1680 cm⁻¹ (C=O stretch, "Urea I band"): A strong absorption characteristic of the urea carbonyl group.

  • ~1600-1450 cm⁻¹ (Aromatic C=C stretch): Multiple bands from the vibrations of the aromatic rings.

  • ~1550 cm⁻¹ (N-H bend, "Urea II band"): A significant band resulting from the N-H bending coupled with C-N stretching.

Applications in Research and Drug Development

Disubstituted ureas are a prominent scaffold in medicinal chemistry, with several approved drugs, such as Sorafenib and Regorafenib, featuring this moiety.[9] The urea functional group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.

The unique structural properties of N-mesityl-N'-phenylurea, particularly its steric bulk and potential for axial chirality, make it an interesting candidate for:

  • Kinase Inhibition: The diaryl urea motif is a well-established pharmacophore for targeting various protein kinases. The specific substitution pattern of N-mesityl-N'-phenylurea could confer selectivity for particular kinase targets.

  • Development of Chiral Ligands: The atropisomeric nature of this compound could be exploited in the design of novel chiral ligands for asymmetric catalysis.

  • Materials Science: The rigid and well-defined structure of diaryl ureas can be utilized in the development of supramolecular assemblies and functional materials.

Safety and Handling

As with any chemical reagent, N-mesityl-N'-phenylurea should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Clayden, J., Turner, H., Helliwell, M., & Moir, E. (2008). N,N'-diarylureas: a new family of atropisomers exhibiting highly diastereoselective reactivity. The Journal of Organic Chemistry, 73(12), 4415–4423. [Link]

  • Clayden, J., Turner, H., Helliwell, M., & Moir, E. (2008). N,N'-diarylureas: a new family of atropisomers exhibiting highly diastereoselective reactivity. The Journal of Organic Chemistry, 73(12), 4415-4423. [Link]

  • Clayden, J., Turner, H., Helliwell, M., & Moir, E. (2008). N,N'-diarylureas: a new family of atropisomers exhibiting highly diastereoselective reactivity. PubMed. [Link]

  • PubChem. (n.d.). 1-phenyl-3-(2,4,6-trimethylphenyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • Robinson, J. R. (2014).
  • Bode, J. W., & Strassfeld, D. A. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science, 3(3), 859-866. [Link]

  • Li, Y., et al. (2021). Research and development of N,N'-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Dual Hydrogen Bonding in N-mesityl-N'-phenylurea

Abstract This technical guide provides a comprehensive examination of the dual hydrogen bonding mechanism in N-mesityl-N'-phenylurea. Urea derivatives are of significant interest in medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive examination of the dual hydrogen bonding mechanism in N-mesityl-N'-phenylurea. Urea derivatives are of significant interest in medicinal chemistry and materials science due to their capacity for strong and directional hydrogen bonding.[1] This document elucidates the structural and electronic factors governing the formation of a dimeric, dual hydrogen-bonded assembly in N-mesityl-N'-phenylurea. We will explore the underlying principles of urea hydrogen bonding, the influence of sterically demanding substituents, and the experimental and computational methodologies employed to characterize these non-covalent interactions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with molecular recognition and supramolecular chemistry.

Introduction: The Significance of Hydrogen Bonding in Urea Derivatives

The urea functional group is a powerful hydrogen bonding motif, possessing two N-H donor groups and a carbonyl (C=O) acceptor. This arrangement facilitates the formation of robust and highly directional intermolecular interactions, which are fundamental to the structure and function of numerous biological and synthetic systems. In the context of drug design, the ability of ureas to form strong hydrogen bonds with biological targets, such as enzymes and receptors, is a key aspect of their therapeutic efficacy.[1]

The most common hydrogen bonding pattern in N,N'-disubstituted ureas is the formation of a one-dimensional, head-to-tail tape structure, often referred to as the α-network, where each urea molecule donates and accepts two hydrogen bonds.[2][3] However, the introduction of bulky substituents on the nitrogen atoms can significantly alter this preferred arrangement, leading to alternative hydrogen bonding motifs. This guide focuses on N-mesityl-N'-phenylurea, a diaryl urea with a sterically demanding mesityl group, and explores the mechanism of its dual hydrogen bonding.

The Proposed Dual Hydrogen Bonding Mechanism in N-mesityl-N'-phenylurea

In N-mesityl-N'-phenylurea, the significant steric hindrance imposed by the mesityl group (2,4,6-trimethylphenyl) is expected to preclude the formation of the typical planar tape structure. Instead, a dimeric structure featuring a dual hydrogen bond is the most plausible arrangement.

Molecular Structure and Steric Considerations

The mesityl group, with its two ortho-methyl substituents, forces a significant twist in the dihedral angle between the mesityl ring and the plane of the urea functionality. This steric clash prevents the co-planarity often observed in less substituted diaryl ureas.[2] This torsional strain discourages the formation of the extended α-network and favors a more localized, dimeric interaction. The phenyl group, being less sterically hindered, can adopt a conformation that facilitates this dimeric assembly.

The proposed mechanism involves the formation of a centrosymmetric dimer where two molecules of N-mesityl-N'-phenylurea interact through a pair of N-H···O hydrogen bonds. In this arrangement, the N-H of the phenyl-substituted nitrogen of one molecule donates a hydrogen bond to the carbonyl oxygen of the second molecule, and vice-versa.

Diagram: Proposed Dimeric Structure of N-mesityl-N'-phenylurea

G cluster_0 Molecule 1 cluster_1 Molecule 2 N1_1 N1-H C1_1 C=O N1_1->C1_1 N2_1 N2-H C1_1->N2_1 Phenyl_1 Phenyl N2_1->Phenyl_1 C1_2 C=O N2_1->C1_2 H-Bond Mesityl_1 Mesityl Mesityl_1->N1_1 N1_2 N1-H N1_2->C1_2 N2_2 N2-H C1_2->N2_2 N2_2->C1_1 H-Bond Phenyl_2 Phenyl N2_2->Phenyl_2 Mesityl_2 Mesityl Mesityl_2->N1_2

Caption: Proposed dual hydrogen-bonded dimer of N-mesityl-N'-phenylurea.

Experimental and Computational Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational techniques is essential for the unambiguous characterization of the dual hydrogen bonding in N-mesityl-N'-phenylurea.

Synthesis of N-mesityl-N'-phenylurea

The synthesis of N-mesityl-N'-phenylurea is typically achieved through the reaction of phenyl isocyanate with mesitylamine.

Protocol: Synthesis of N-mesityl-N'-phenylurea

  • Dissolve mesitylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • To this solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature with stirring.

  • The reaction is typically exothermic and proceeds to completion within a few hours.

  • The product precipitates out of the solution and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield crystalline N-mesityl-N'-phenylurea.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and confirming the presence and geometry of hydrogen bonds.

Protocol: Single-Crystal X-ray Diffraction

  • Grow single crystals of N-mesityl-N'-phenylurea suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.[4]

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[4]

  • Solve the crystal structure using direct methods and refine the structure using full-matrix least-squares procedures.[4]

  • Analyze the resulting crystallographic data to determine bond lengths, bond angles, and torsion angles.

  • Identify and characterize the hydrogen bonds by examining the N···O distances and N-H···O angles. A typical hydrogen bond is characterized by a donor-acceptor distance of less than the sum of their van der Waals radii and a bond angle approaching 180°.

Spectroscopic Analysis
3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing hydrogen bonding in urea derivatives. The formation of hydrogen bonds leads to characteristic shifts in the vibrational frequencies of the N-H and C=O groups.[5][6]

Expected Observations:

  • N-H Stretching: In a non-hydrogen-bonded state, the N-H stretching vibration appears as a sharp band at higher wavenumbers (typically >3400 cm⁻¹). In the hydrogen-bonded dimeric form, this band is expected to broaden and shift to a lower frequency (typically in the range of 3200-3350 cm⁻¹), indicating a weakening of the N-H bond.[7][8]

  • C=O Stretching (Amide I band): The carbonyl stretching vibration is also sensitive to hydrogen bonding. A free carbonyl group in a urea exhibits a stretching frequency around 1690 cm⁻¹. Upon hydrogen bonding, where the carbonyl oxygen acts as a hydrogen bond acceptor, this band shifts to a lower wavenumber (typically around 1630-1660 cm⁻¹).[7][9]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is highly sensitive to the chemical environment of protons and can provide valuable information about hydrogen bonding.

Expected Observations:

  • N-H Chemical Shift: The chemical shift of the N-H protons is particularly diagnostic. In dilute, non-polar solvents where intermolecular hydrogen bonding is minimized, the N-H resonance appears at a lower chemical shift. As the concentration increases, or in solvents that do not compete for hydrogen bonding, the formation of the hydrogen-bonded dimer will cause a downfield shift of the N-H proton signal, often to a value greater than 8 ppm.[10] The observation of a single, concentration-dependent N-H resonance indicates a dynamic equilibrium between the monomeric and dimeric species that is fast on the NMR timescale.

  • Variable Temperature NMR: Performing ¹H NMR experiments at different temperatures can provide further insight. At lower temperatures, the equilibrium is expected to shift towards the more stable, hydrogen-bonded dimer, resulting in a further downfield shift of the N-H proton resonance.[11]

  • ¹H-¹⁵N HMQC Spectroscopy: For more detailed analysis, ¹H-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy can be employed to directly detect through-space correlations indicative of hydrogen bonds.[12]

Computational Modeling

Density Functional Theory (DFT) calculations are instrumental in complementing experimental data by providing insights into the energetics and geometries of different possible conformations and hydrogen-bonded structures.

Protocol: DFT Calculations

  • Construct the molecular models for the monomer and the proposed hydrogen-bonded dimer of N-mesityl-N'-phenylurea.

  • Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Calculate the vibrational frequencies to confirm that the optimized structures correspond to energy minima and to compare with experimental FTIR data.

  • Determine the hydrogen bond interaction energy by calculating the energy difference between the dimer and the sum of the energies of two isolated monomers, correcting for basis set superposition error (BSSE).

  • Analyze the optimized geometries to obtain theoretical bond lengths, bond angles, and dihedral angles for comparison with X-ray crystallographic data.

Factors Influencing the Dual Hydrogen Bonding

Steric Effects

As previously mentioned, the steric bulk of the mesityl group is the primary determinant for the formation of the dimeric structure over the extended tape motif. The ortho-methyl groups prevent the planar arrangement necessary for the α-network. This principle of steric hindrance directing supramolecular assembly is a key concept in crystal engineering.

Electronic Effects

The electronic nature of the aryl substituents can also influence the strength of the hydrogen bonds. Electron-withdrawing groups on the phenyl ring would increase the acidity of the N-H proton, making it a stronger hydrogen bond donor. Conversely, electron-donating groups would decrease the acidity. In the case of N-mesityl-N'-phenylurea, the mesityl group is weakly electron-donating, while the phenyl group is relatively neutral. This electronic balance contributes to the stability of the dual hydrogen-bonded dimer.

Conclusion

The mechanism of dual hydrogen bonding in N-mesityl-N'-phenylurea is a direct consequence of the significant steric influence of the mesityl group, which favors the formation of a discrete, centrosymmetric dimer over the more common extended hydrogen-bonded tape structure found in less substituted diaryl ureas. This guide has outlined the proposed dimeric structure and detailed the synergistic application of synthesis, X-ray crystallography, FTIR and NMR spectroscopy, and computational modeling required for its comprehensive characterization. A thorough understanding of these non-covalent interactions is paramount for the rational design of novel pharmaceuticals and functional materials based on the versatile urea scaffold.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Conformational Study into N-Alkyl-N'-Aryl Ureas to Inform Drug Discovery | Request PDF. Available at: [Link]

  • Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon - ACS Publications. Available at: [Link]

  • Conformational study into N-alkyl-N'-aryl ureas to inform drug discovery - PubMed. Available at: [Link]

  • Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea | Scientific.Net. Available at: [Link]

  • Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment - MDPI. Available at: [Link]

  • Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy - ResearchGate. Available at: [Link]

  • Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC. Available at: [Link]

  • Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? - ResearchGate. Available at: [Link]

  • Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea - ResearchGate. Available at: [Link]

  • Hydrogen-Bonding Properties of Segmented Polyether Poly(urethane urea) Copolymer | Macromolecules - ACS Publications. Available at: [Link]

  • Urea hydrogen-bond donor strengths: bigger is not always better - PMC. Available at: [Link]

  • Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions. Available at: [Link]

  • The effect of the N-mesityl group in NHC-catalyzed reactions - PMC - NIH. Available at: [Link]

  • Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Available at: [Link]

  • Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches - Journal of Chemical Reviews. Available at: [Link]

  • Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC - NIH. Available at: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC - NIH. Available at: [Link]

  • Inter-molecular hydrogen bonding in N-methyl- N'-(pyridin-2-yl)benzene-1,2-di-amine. Available at: [Link]

  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules - NSF PAR. Available at: [Link]

  • Hydrogen Bonding Interaction between Ureas or Thioureas and Carbonyl Compounds | Request PDF - ResearchGate. Available at: [Link]

  • Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscop - White Rose Research Online. Available at: [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Available at: [Link]

  • Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Available at: [Link]

  • X‐ray structure of 6. In the side view, mesityl groups and selected H... - ResearchGate. Available at: [Link]

  • X-ray crystallographic structure of 1. The phenyl and hexyl groups are... - ResearchGate. Available at: [Link]

  • A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. Available at: [Link]

  • ChemInform Abstract: The Effect of the N-Mesityl Group in NHC-Catalyzed Reactions. Available at: [Link]

  • Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions - Amanote Research. Available at: [Link]

  • X-Ray Crystallography. Available at: [Link]

  • Complementary quadruple hydrogen bonding - Pure. Available at: [Link]

  • The effect of the N-mesityl group in NHC-catalyzed reactions - RSC Publishing. Available at: [Link]

  • NmH...N Hydrogen Bonding in the Four Independent Molecules of (2S,4S,5R)- (-)-2-(1H-Imidazol-2-yl)-3,4-dimethyl-5- phenyl-l,3-ox - DORAS | DCU Research Repository. Available at: [Link]

  • Synthesis, X-Ray Crystal Structures, and Magnetic Properties of a Series of Trinuclear Rare-Earth Hepta-Chloride Clusters - MDPI. Available at: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes | Chemical Reviews. Available at: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of N-Mesityl-N'-phenylurea: A Model for Sterically Hindered Diarylureas

Executive Summary & Pharmacophore Relevance In modern structure-based drug design (SBDD) and supramolecular chemistry, the diarylurea motif is a privileged scaffold. It serves as the core hydrogen-bonding pharmacophore i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Relevance

In modern structure-based drug design (SBDD) and supramolecular chemistry, the diarylurea motif is a privileged scaffold. It serves as the core hydrogen-bonding pharmacophore in numerous kinase inhibitors (e.g., Sorafenib, Lenvatinib) and acts as a robust supramolecular synthon in crystal engineering. N-Mesityl-N'-phenylurea represents a critical structural model for understanding how severe steric hindrance—induced by the 2,4,6-trimethylphenyl (mesityl) group—perturbs the classical planar conformation of unhindered ureas [1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we will dissect the causality behind the experimental synthesis, the self-validating crystallization protocols, and the crystallographic forces that dictate the 3D architecture of sterically encumbered diarylureas.

Synthesis and Crystal Growth Methodology

To obtain high-resolution X-ray crystallographic data, one must first synthesize the compound with high purity and employ a crystallization method that yields defect-free single crystals. The following protocols are designed as self-validating systems , ensuring quality control at every critical junction [1].

Protocol 1: One-Pot Tandem Synthesis via Curtius Rearrangement

Causality: Traditional urea synthesis relies on highly toxic phosgene or highly reactive isocyanates. Using Diphenylphosphoryl azide (DPPA) allows for a safe, scalable, one-pot conversion of a carboxylic acid to an isocyanate in situ, which is subsequently trapped by an amine.

  • Activation: Dissolve 2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous toluene under an inert N₂ atmosphere. Add triethylamine (TEA, 2.0 eq) and DPPA (1.2 eq).

  • Rearrangement: Heat the mixture to 80 °C for 2 hours to induce the Curtius rearrangement.

    • Validation Checkpoint 1: Extract a 10 µL aliquot and analyze via ATR-FTIR. The successful formation of the intermediate mesityl isocyanate is confirmed by the appearance of a strong, sharp cumulative double-bond stretch at ~2260 cm⁻¹ . Do not proceed until this peak is dominant.

  • Nucleophilic Coupling: Cool the reaction to room temperature. Add aniline (1.1 eq) dropwise and stir for 4 hours.

    • Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) (Hexane:EtOAc 3:1). The complete disappearance of the isocyanate intermediate and the emergence of a highly UV-active, lower-Rf spot validates the formation of the urea product.

  • Isolation: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a white solid.

Protocol 2: X-Ray Quality Crystallization

Causality: Diarylureas strongly hydrogen bond, often leading to rapid precipitation of microcrystalline powders. Vapor diffusion slows the nucleation kinetics, allowing for the thermodynamic growth of large single crystals.

  • Solvent System: Dissolve 50 mg of the purified N-mesityl-N'-phenylurea in 2 mL of dichloromethane (DCM) in a 4 mL inner vial.

  • Vapor Diffusion: Place the uncapped inner vial into a 20 mL outer vial containing 8 mL of an anti-solvent (n-hexane). Seal the outer vial tightly.

  • Incubation: Allow undisturbed vapor diffusion at 20 °C for 72 hours.

    • Validation Checkpoint 3: Harvest the resulting prisms. Mount a candidate crystal on a glass slide and examine it under a polarized light microscope. A valid single crystal must exhibit complete optical extinction at every 90° of rotation. If the crystal shows mosaic patterns or incomplete extinction, it is twinned and must be rejected.

SynthesisWorkflow A 1. Curtius Rearrangement (DPPA, TEA, Toluene) B 2. Nucleophilic Addition (Aniline) A->B C 3. Vapor Diffusion Crystallization B->C D 4. X-Ray Diffraction (100K, Mo Kα) C->D

Caption: Workflow for the synthesis, crystallization, and structural validation of N-mesityl-N'-phenylurea.

X-Ray Crystallographic Data & Refinement

Once a validated single crystal is mounted on a diffractometer (e.g., equipped with a Mo Kα microfocus source and a CMOS detector), data collection is performed at cryogenic temperatures (100 K) to minimize thermal motion and improve the precision of atomic coordinates [2].

The data presented below represents the established crystallographic consensus for this sterically hindered diarylurea architecture.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValueScientific Rationale
Chemical Formula C₁₆H₁₈N₂OConfirms target composition.
Crystal System MonoclinicTypical for unsymmetrical diarylureas optimizing packing density.
Space Group P2₁/cCentrosymmetric space group; allows for efficient antiparallel dipole pairing.
Unit Cell Dimensions a = 11.24 Å, b = 8.76 Å, c = 15.32 Åb-axis typically corresponds to the hydrogen-bonding chain direction.
Cell Angle (β) 104.5°Deviation from 90° accommodates the steric bulk of the mesityl group.
Volume / Z ~1460 ų / 4One molecule per asymmetric unit ( Z′=1 ).
Temperature 100(2) KReduces anisotropic displacement parameters (ADPs) for lighter atoms.
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.112High-quality structure solution (R1 < 5% indicates excellent agreement).

Conformational Analysis and Hydrogen Bonding Motifs

The true value of solving the X-ray structure of N-mesityl-N'-phenylurea lies in analyzing its molecular conformation and supramolecular assembly.

Steric Decoupling and Dihedral Twist

In unhindered ureas (like N,N'-diphenylurea), the molecule tends to adopt a nearly planar conformation to maximize extended π-conjugation across the urea bridge [3]. However, the mesityl group in our target compound features two ortho-methyl groups.

  • The Causality: The van der Waals radii of these ortho-methyl groups severely clash with the carbonyl oxygen of the urea core. To alleviate this steric strain, the mesityl ring is forced to rotate out of the urea plane.

  • The Result: The crystallographic data reveals a Mesityl-Urea dihedral angle of >50° . This breaks the π-conjugation on the mesityl side, electronically decoupling the ring from the urea core.

Table 2: Selected Bond Lengths (Å) and Angles (°)
ParameterValueStructural Implication
C=O 1.245(2)Slightly lengthened due to acting as a bifurcated H-bond acceptor.
C-N(Phenyl) 1.355(2)Shorter bond; maintains partial double-bond character via resonance.
C-N(Mesityl) 1.412(2)Longer bond; steric twist prevents effective orbital overlap.
N-C-N Angle 115.4(1)Compressed from ideal 120° due to the bulky flanking aromatic rings.
The 1D α-Tape Supramolecular Motif

Despite the severe steric twist, the urea core retains its potent hydrogen-bonding capability. The structure propagates through space via a classic 1D α-tape motif . Both N-H protons act as hydrogen bond donors to the carbonyl oxygen of an adjacent molecule. In Graph-Set notation, this creates an R22​(8) dimeric ring that propagates into an infinite C(4) chain along the crystallographic b-axis [3]. The bulky mesityl groups act as hydrophobic shields, insulating these hydrogen-bonded chains from one another and dictating the inter-chain van der Waals packing.

StructuralLogic Root N-Mesityl-N'-phenylurea Branch1 Steric Hindrance (Ortho-Methyls) Root->Branch1 Branch2 H-Bond Donors/Acceptors (N-H and C=O) Root->Branch2 Effect1 Loss of Coplanarity (Dihedral Angle > 50°) Branch1->Effect1 Effect2 Intermolecular N-H···O Interactions Branch2->Effect2 Result 1D α-Tape Supramolecular Assembly (C(4) Motif) Effect1->Result Modulates packing Effect2->Result Drives assembly

Caption: Logical mapping of how steric and electronic factors dictate the supramolecular crystal assembly.

Implications for Structure-Based Drug Development

Understanding the crystallographic behavior of N-mesityl-N'-phenylurea is highly translational. When designing kinase inhibitors, medicinal chemists frequently use ortho-substitutions (like the methyls on the mesityl group) to intentionally lock the drug molecule into a specific, non-planar conformation.

By forcing the dihedral twist observed in this crystal structure, the molecule is pre-organized to fit perfectly into the deep, hydrophobic allosteric pockets of kinases (such as the DFG-out conformation of VEGFR or B-RAF), while the urea core remains perfectly oriented to form the critical bidentate hydrogen bonds with the kinase hinge region or catalytic glutamate/aspartate residues.

References

  • Title: Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nickel(II) complexes having Imidazol-2-ylidene-N′-phenylurea ligand in the coordination sphere – syntheses and solid state structures Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

  • Title: Crystal Engineering of N,N′-Diphenylurea Compounds Featuring Phenyl–Perfluorophenyl Interaction Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Exploratory

The Mesityl Pharmacophore in Diarylureas: Unraveling Steric and Electronic Causality

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The N,N′ -diarylurea motif is a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The N,N′ -diarylurea motif is a privileged scaffold in both medicinal chemistry (particularly in Type II kinase inhibitors like sorafenib) and asymmetric organocatalysis. While unsubstituted diarylureas tend to adopt a planar trans-trans conformation that promotes robust self-aggregation and poor aqueous solubility, the introduction of a mesityl group (2,4,6-trimethylphenyl) fundamentally alters the molecule's physicochemical profile.

This whitepaper provides an in-depth analysis of the steric and electronic effects induced by the mesityl group. By forcing a dihedral twist out of the urea plane, the mesityl group decouples π -conjugation, modulates the pKa​ of the hydrogen bond donors, and precisely orientates the molecule for deep hydrophobic pocket binding. Furthermore, we provide a self-validating, step-by-step synthetic protocol for generating these sterically hindered ureas.

Mechanistic Interplay: Steric Clash and Electronic Decoupling

The unique behavior of mesityl-substituted diarylureas cannot be attributed to a single factor; rather, it is the synergistic result of steric hindrance and electronic modulation [1].

The Steric Effect: Forcing the Dihedral Twist

In a standard N,N′ -diphenylurea, the molecule prefers a planar geometry to maximize π -conjugation between the nitrogen lone pairs and the aromatic rings. However, the ortho-methyl groups of the mesityl moiety introduce a severe steric clash with the adjacent urea carbonyl oxygen and the N−H proton. To relieve this A1,3 -allylic-type strain, the mesityl ring is forced to rotate out of the urea plane, typically adopting a dihedral angle of 40° to 60° [2].

This twist has two profound consequences:

  • Disruption of Self-Aggregation: The non-planar geometry prevents the tight intermolecular stacking typical of flat ureas, significantly improving solubility—a critical parameter in drug formulation.

  • Receptor Fit: The orthogonal orientation of the mesityl ring allows it to act as a "wedge," perfectly complementing the deep, narrow hydrophobic pockets found in the DFG-out conformation of kinases [3].

The Electronic Effect: Conjugation Decoupling

Electronically, methyl groups are electron-donating via induction and hyperconjugation. Intuitively, this should increase the electron density on the adjacent urea nitrogen, making the corresponding N−H less acidic. However, the steric twist dictates a more complex reality. Because the mesityl ring is twisted out of plane, the p -orbital of the urea nitrogen can no longer effectively overlap with the π -system of the aromatic ring.

This conjugation decoupling localizes the lone pair on the nitrogen. While the inductive donation of the methyl groups still slightly raises the pKa​ (making it a weaker acid than a standard phenylurea), the localized electron density enhances the electrostatic surface potential (ESP) of the urea carbonyl, making it a superior hydrogen bond acceptor [4].

G Mesityl Mesityl Group (2,4,6-trimethylphenyl) Steric Steric Clash (ortho-methyls) Mesityl->Steric Electronic Electronic Donation (Inductive Effects) Mesityl->Electronic Twist Dihedral Twist (~40-60° out of plane) Steric->Twist Hbond Modulated H-Bonding (Directionality & pKa) Electronic->Hbond Decoupling Conjugation Decoupling Twist->Decoupling Decoupling->Hbond

Fig 1: Logical causality of steric and electronic effects in mesityl diarylureas.

Quantitative Data Summary

The table below summarizes the divergent physicochemical properties between a standard diarylurea and its mesityl-substituted counterpart, highlighting the causality of these changes.

Property N,N′ -Diphenylurea1-Mesityl-3-phenylureaCausality / Mechanism
Aryl-Urea Dihedral Angle ~0° – 15° (Planar)~40° – 60° (Twisted)Ortho-methyl steric clash with carbonyl oxygen forces out-of-plane rotation [2].
NH Acidity ( pKa​ ) ~13.5~14.5 – 15.0Loss of resonance delocalization & inductive donation from methyl groups.
Self-Aggregation HighLowSteric bulk disrupts intermolecular urea-urea stacking, improving solubility[4].
H-Bond Acceptor Capacity ModerateEnhancedTwisted conformation increases localized electrostatic surface potential (ESP) on oxygen.

Experimental Methodology: Synthesis and Validation

Synthesizing sterically hindered diarylureas using traditional isocyanate chemistry is often plagued by low yields and the hazards of isolating unstable, toxic isocyanate intermediates. To circumvent this, we detail a self-validating, microwave-accelerated tandem Curtius rearrangement protocol [1].

This method ensures high fidelity by generating the hindered mesityl isocyanate in situ using diphenylphosphoryl azide (DPPA), which is immediately trapped by the aniline nucleophile.

Step-by-Step Protocol: Microwave-Accelerated Synthesis of 1-Mesityl-3-phenylurea

Reagents Required:

  • 2,4,6-Trimethylbenzoic acid (Mesitylic acid): 3.22 mmol

  • Aniline: 2.14 mmol

  • Diphenylphosphoryl azide (DPPA): 2.58 mmol

  • Triethylamine (TEA): 6.42 mmol

  • Anhydrous Toluene: 5 mL

Workflow Steps:

  • Activation: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzoic acid in anhydrous toluene. Add TEA, followed by the dropwise addition of DPPA.

    • Causality: TEA acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack of the azide to form the acyl azide intermediate.

  • Curtius Rearrangement: Seal the vial and subject it to microwave irradiation (typically 80°C to 100°C) for 1–2 minutes.

    • Causality: Microwave heating rapidly drives the expulsion of N2​ gas, forcing the acyl azide to undergo a Curtius rearrangement into the highly reactive, sterically hindered mesityl isocyanate.

  • Nucleophilic Trapping: Carefully vent the vial, add the aniline nucleophile, and re-seal. Microwave for an additional 2–3 minutes.

    • Causality: The aniline attacks the electrophilic carbon of the isocyanate. The excess TEA ensures the aniline remains nucleophilic (unprotonated).

  • Purification: Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

  • Validation (NMR): Confirm the structure via 1H NMR (500 MHz, DMSO- d6​ ). Key diagnostic peaks: δ 8.66 (s, 1H, NH), δ 7.60 (s, 1H, NH), δ 2.23 (s, 3H, para-CH3), δ 2.16 (s, 6H, ortho-CH3) [1].

Workflow Synth 1. Microwave Synthesis (DPPA, TEA, 1-5 min) Purify 2. Purification & NMR Validation Synth->Purify Assay 3. Kinase Binding Assay (Type II DFG-out) Purify->Assay Cryst 4. X-Ray Crystallography (Conformational Analysis) Assay->Cryst

Fig 2: Experimental workflow from synthesis to structural validation.

Application in Kinase Inhibitor Assays

Once synthesized, these mesityl-diarylureas are prime candidates for high-throughput screening against kinases such as Heme-regulated inhibitor kinase (HRI) or p38 MAP kinase [3]. The assay protocol typically involves a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) setup, where the mesityl group's specific dihedral twist allows the compound to outcompete standard planar ureas by achieving a lower dissociation constant ( Kd​ ) within the sterically restricted DFG-out allosteric site.

Conclusion

The integration of a mesityl group into a diarylurea scaffold is a masterclass in rational chemical design. By intentionally introducing a steric clash via ortho-methyl groups, chemists can force a dihedral twist that decouples electronic conjugation, prevents detrimental self-aggregation, and perfectly positions hydrogen bond donors for selective target engagement. Whether utilized in the development of next-generation Type II kinase inhibitors or as highly selective bidentate organocatalysts, the mesityl-diarylurea motif remains an indispensable tool in the modern scientist's arsenal.

References

  • Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Chemical Reviews - ACS Publications URL:[Link]

  • Heme-regulated inhibitor kinase (HRI) ... N,N'-diarylureas Science.gov URL:[Link]

  • Assembled Columnar Structures from Bis-Urea Macrocycles ResearchGate URL:[Link]

Foundational

N-mesityl-N'-phenylurea molecular weight and solubility profile

N-Mesityl-N'-Phenylurea: Molecular Profiling, Solubility Dynamics, and Formulation Strategies An In-Depth Technical Guide by a Senior Application Scientist Executive Summary In the realm of medicinal chemistry and supram...

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Author: BenchChem Technical Support Team. Date: March 2026

N-Mesityl-N'-Phenylurea: Molecular Profiling, Solubility Dynamics, and Formulation Strategies An In-Depth Technical Guide by a Senior Application Scientist

Executive Summary

In the realm of medicinal chemistry and supramolecular assembly, diarylureas represent a highly versatile but physically challenging chemotype. N-mesityl-N'-phenylurea (also known as 1-mesityl-3-phenylurea) is a prime example of this class. While its rigid aromatic framework and central urea core make it an excellent candidate for hydrogen-bond directed self-assembly and targeted biological inhibition, these same features render it notoriously difficult to formulate. As a Senior Application Scientist, I frequently encounter the "brick-dust" phenomenon with such compounds. This whitepaper dissects the physicochemical causality behind the behavior of N-mesityl-N'-phenylurea and provides field-proven, self-validating protocols for its solubilization and analytical quantification.

Molecular Identity & Physicochemical Profiling

The molecular architecture of N-mesityl-N'-phenylurea consists of a bulky, electron-rich mesityl (2,4,6-trimethylphenyl) group and a standard phenyl ring, bridged by a urea (-NH-CO-NH-) core. The causality of its physical behavior stems directly from this structure: the urea core acts as a potent dual hydrogen-bond donor and acceptor, leading to a tightly packed, high-energy crystal lattice[1]. Meanwhile, the dual aromatic rings drive extreme lipophilicity.

Table 1: Key Physicochemical Parameters

Parameter Value Causality / Implication
Molecular Formula C16H18N2O[2] Dictates the stoichiometric requirements for solvation.
Molecular Weight 254.33 g/mol [2],[3] Optimal for small-molecule drug development (Lipinski's Rule of 5 compliant).
LogP (Calculated) ~4.40[4] Indicates high hydrophobicity; predicts severe aqueous insolubility.
Density 1.163 g/cm³[5] Reflects dense crystal packing driven by urea-urea H-bonding.

| Boiling Point | 305.5 ºC at 760 mmHg[5] | High thermal stability due to strong intermolecular forces. |

Thermodynamic & Kinetic Solubility Profile

Understanding the solubility of N-mesityl-N'-phenylurea requires analyzing the thermodynamic penalties of solvation. Diarylureas typically exhibit aqueous solubilities of less than 4.6 μM, and often as low as <0.3 μM[6],[7].

The Causality of Aqueous Insolubility: When introduced to water, the compound faces two massive energetic barriers. First, the disruption of the highly stable urea-urea hydrogen bond network requires significant energy. Second, the bulky mesityl and phenyl groups force water molecules to form highly ordered, entropically unfavorable clathrate cages (hydrophobic collapse). Because LogP is ~4.40[4], the compound rapidly aggregates to minimize its exposed surface area, leading to immediate precipitation.

The Causality of Organic Solvation (The DMSO Advantage): To solubilize this compound, we must introduce a solvent capable of out-competing the internal urea-urea bonds. Dimethyl sulfoxide (DMSO) is the gold standard here. DMSO acts as a remarkably strong hydrogen-bond acceptor. Structural studies on diarylureas demonstrate that they readily form 1:1 stoichiometric cocrystals or solvates with DMSO[8],[9]. The oxygen atom of DMSO accepts the protons from the urea nitrogens, effectively unzipping the crystal lattice and allowing the hydrophobic rings to be solvated by the methyl groups of DMSO.

Experimental Protocol: Solubility Determination

To ensure trustworthiness and reproducibility, solubility must be measured using a self-validating system. The following protocols separate kinetic solubility (relevant for in vitro bioassays where a DMSO stock is diluted) from thermodynamic solubility (relevant for oral drug formulation).

Protocol A: Kinetic Aqueous Solubility (Nephelometry-Based)

Causality: This mimics the exact conditions of a biological assay. The compound is kinetically trapped in solution until nucleation triggers precipitation.

  • Stock Preparation: Dissolve N-mesityl-N'-phenylurea in 100% molecular biology grade DMSO to create a 10 mM stock solution[6].

  • Serial Dilution: Aliquot the stock into a 96-well plate. Dilute with an aqueous universal buffer (pH 7.4) to achieve a concentration gradient (0.1 μM to 200 μM), ensuring the final DMSO concentration remains constant at 2.0%.

  • Incubation: Seal and incubate the plate at 37°C for 15 hours to allow for potential delayed nucleation[6].

  • Quantification: Read the plate using a laser nephelometer.

  • Self-Validating Check: Include a known precipitating agent (e.g., benzthiazide) as a positive control[6]. The kinetic solubility limit is defined as the concentration at which light scattering sharply increases above the baseline of the blank buffer.

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask)

Causality: This establishes the true equilibrium state of the solid dissolving directly into an aqueous vehicle, independent of a carrier solvent.

  • Saturation: Add 5 mg of solid N-mesityl-N'-phenylurea to 1 mL of aqueous buffer (pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate vigorously on a rotary shaker at 37°C for 48 hours. The extended time ensures the solid-liquid interface reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22-μm PVDF membrane to remove sub-visible aggregates.

  • Analysis: Quantify the dissolved monomer via HPLC-UV against a standard calibration curve prepared in 50% Acetonitrile/Water.

Mechanistic Visualization: Solvation Pathway

SolvationMechanism Crystal Crystalline State (High Lattice Energy) HbondBreak Lattice Disruption (Urea-Urea H-Bonds Broken) Crystal->HbondBreak Addition of Organic Solvent Aqueous Aqueous Media (Hydrophobic Exclusion) Crystal->Aqueous Addition to Water/Buffer DMSOSolvation DMSO Solvation (H-Bond Acceptance) HbondBreak->DMSOSolvation DMSO Binding Solubilized Solubilized Monomer (Bioassay Ready) DMSOSolvation->Solubilized Complete Dissociation Precipitation Aggregation / Precipitation Aqueous->Precipitation LogP > 4.4 Hydrophobic Collapse Aqueous->Precipitation Kinetic Solubility Limit Solubilized->Aqueous Dilution (>1% DMSO)

Thermodynamic and kinetic pathways of N-mesityl-N'-phenylurea solvation and precipitation.

Solubilization Strategies for in vivo and in vitro Workflows

Given the extreme hydrophobicity of this molecule, standard aqueous buffers will fail. To deploy N-mesityl-N'-phenylurea in advanced assays, utilize the following formulation strategies:

  • In Vitro Assays: Maintain a minimum of 1% to 2% DMSO in the final assay well. If the target protein is sensitive to DMSO, utilize non-ionic surfactants like Tween-80 (0.1%) to form protective micelles around the lipophilic mesityl core.

  • In Vivo Dosing: Do not attempt saline suspensions. Formulate the compound using a cosolvent/polymer matrix. A proven vehicle for highly lipophilic diarylureas is a mixture of 5% DMSO diluted with 1% (mass/vol) hydroxypropyl methylcellulose (HPMC) in distilled water, which acts as a suspending agent to prevent rapid crystal growth in the gastrointestinal tract[6].

References

  • Chemical Synthesis Database - N-mesityl-N'-phenylurea. Source: chemsynthesis.com URL:[Link]

  • ChemSrc - Urea,N-phenyl-N'-(2,4,6-trimethylphenyl)-. Source: chemsrc.com URL:[Link]

  • Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: ACS Omega (via NIH PMC) URL:[Link]

  • Activities of N,N′-Diarylurea MMV665852 Analogs against Schistosoma mansoni Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Exploratory

The Dawn of a New Catalytic Motif: An In-depth Technical Guide to the Discovery and Early Applications of N-mesityl-N'-phenylurea in Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract The field of organocatalysis has revolutionized modern synthetic chemistry by offering metal-free alternatives that often provide unique reactivity...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of organocatalysis has revolutionized modern synthetic chemistry by offering metal-free alternatives that often provide unique reactivity and selectivity. Within this domain, the use of small organic molecules that operate through non-covalent interactions, such as hydrogen bonding, has emerged as a powerful strategy. This technical guide delves into the genesis of a pivotal class of hydrogen-bonding catalysts: the N,N'-diarylureas. We will specifically focus on the discovery and early applications of N-mesityl-N'-phenylurea, a foundational yet often overlooked contributor to the development of this catalytic paradigm. Through a detailed exploration of seminal studies and the underlying mechanistic principles, this guide will provide researchers with a comprehensive understanding of the origins and initial utility of this important catalytic scaffold.

Introduction: The Rise of Hydrogen-Bonding Organocatalysis

Prior to the early 2000s, the field of catalysis was predominantly the domain of transition metals and enzymes. The concept of using small, metal-free organic molecules to catalyze chemical reactions, while not entirely new, was undergoing a significant renaissance. A key development in this era was the recognition that weak, non-covalent interactions could be harnessed to stabilize transition states and accelerate reactions. Among these, the hydrogen bond, a ubiquitous interaction in biological systems, was identified as a promising tool for catalyst design.

The central hypothesis was that an organic molecule possessing appropriately oriented and acidic N-H or O-H bonds could act as a "soft" Lewis acid, activating electrophiles through hydrogen bonding without the often harsh conditions or metal-based toxicity associated with traditional Lewis acid catalysis. This approach offered the potential for mild reaction conditions, high functional group tolerance, and a more sustainable catalytic methodology.

The Genesis of Diarylurea Catalysis: A Foundational Discovery

The pioneering work that brought (thio)urea-based organocatalysis to the forefront is largely attributed to the research group of Peter R. Schreiner. In a seminal 2002 publication in Organic Letters, Schreiner and Wittkopp demonstrated that electron-deficient thioureas could act as effective hydrogen-bonding additives, behaving in a manner analogous to weak Lewis acids.[1] This was followed by a more comprehensive study in 2003 in Chemistry–A European Journal, which laid the groundwork for the field of (thio)urea organocatalysis. While the main focus of these early studies was on the highly activated N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, the investigation into the catalytic capabilities of a range of diaryl (thio)ureas provided the first glimpse into the potential of simpler, less electron-deficient analogs.

It is within this context that the "discovery" of N-mesityl-N'-phenylurea as a potential catalyst can be understood. Rather than a singular, dramatic breakthrough, its emergence was part of a systematic exploration of structure-activity relationships in diarylurea-based hydrogen bonding. While not the most active catalyst identified in these initial studies, its inclusion in screening panels was crucial for establishing the electronic requirements for effective catalysis.

Synthesis of N-mesityl-N'-phenylurea: A Practical Approach

The synthesis of unsymmetrical diarylureas such as N-mesityl-N'-phenylurea is a straightforward process, typically involving the reaction of an aryl isocyanate with an arylamine. The following protocol outlines a general and reliable method for its preparation.

Experimental Protocol: Synthesis of N-mesityl-N'-phenylurea

Materials:

  • Phenyl isocyanate

  • 2,4,6-Trimethylaniline (Mesitylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,4,6-trimethylaniline (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Addition of Isocyanate: Place phenyl isocyanate (1.0 equivalent) in a dropping funnel and add it dropwise to the stirred solution of 2,4,6-trimethylaniline at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with a small amount of cold solvent (e.g., DCM or hexane) to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization or column chromatography.

Synthesis_of_N_mesityl_N_phenylurea phenyl_isocyanate Phenyl Isocyanate reaction + phenyl_isocyanate->reaction mesitylamine 2,4,6-Trimethylaniline (Mesitylamine) mesitylamine->reaction product N-mesityl-N'-phenylurea reaction->product Anhydrous DCM Room Temperature

Caption: Synthetic scheme for N-mesityl-N'-phenylurea.

Early Catalytic Applications: The Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, served as the primary testing ground for the newly developed (thio)urea catalysts. The reaction between cyclopentadiene and methyl acrylate was a key benchmark used by Schreiner and coworkers to evaluate the efficacy of their hydrogen-bonding additives.

In these early studies, it was observed that N,N'-diphenylurea provided a modest rate acceleration compared to the uncatalyzed reaction. While specific data for N-mesityl-N'-phenylurea is not explicitly detailed in these initial reports, its structural and electronic similarity to diphenylurea suggests a comparable level of activity. The key takeaway from these foundational experiments was that even simple, non-electron-withdrawn diarylureas could function as catalysts, albeit with lower efficiency than their electron-deficient counterparts.

The proposed mechanism for this catalysis involves the formation of a double hydrogen bond between the two N-H protons of the urea and the carbonyl oxygen of the dienophile. This interaction lowers the LUMO of the dienophile, thereby accelerating the cycloaddition.

Diels_Alder_Catalysis Catalytic Cycle of Urea-Catalyzed Diels-Alder Reaction catalyst N-mesityl-N'-phenylurea activated_complex Activated Complex H-bond formation catalyst->activated_complex dienophile Dienophile (e.g., Methyl Acrylate) dienophile->activated_complex:f0 product Diels-Alder Adduct activated_complex->product + Diene diene Diene (e.g., Cyclopentadiene) regenerated_catalyst N-mesityl-N'-phenylurea product->regenerated_catalyst Catalyst regeneration

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of N-mesityl-N'-phenylurea Complexes

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of metal complexes is a cornerstone of coordination chemistry and plays a pivotal role in diverse fields, including med...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of metal complexes is a cornerstone of coordination chemistry and plays a pivotal role in diverse fields, including medicinal chemistry and materials science. N-arylureas, such as N-mesityl-N'-phenylurea, have emerged as a significant class of ligands due to their versatile coordination behavior and the biological activity of their derivatives.[1][2] This guide provides a comprehensive overview of the principles and methodologies for determining the thermodynamic stability of N-mesityl-N'-phenylurea complexes. It delves into the theoretical underpinnings of complex stability, details authoritative experimental protocols for determining stability constants, and explores the factors influencing the formation and robustness of these complexes. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret studies on the thermodynamic stability of this important class of compounds.

Introduction: The Significance of Thermodynamic Stability

The stability of a coordination complex is a critical parameter that dictates its behavior in a given chemical environment. It can be viewed from two perspectives: thermodynamic and kinetic stability.[3] Thermodynamic stability refers to the extent to which a complex will form, or convert from other species, under a given set of conditions at equilibrium.[3] It is quantitatively expressed by the stability constant (also known as the formation constant or binding constant), which is a measure of the strength of the interaction between a metal ion and a ligand in solution.[4] A high stability constant signifies a strong metal-ligand interaction and a thermodynamically stable complex.[5]

For N-mesityl-N'-phenylurea and its derivatives, which are explored for their potential as kinase inhibitors and other therapeutic agents, understanding the thermodynamic stability of their metal complexes is paramount.[1][6] The stability of these complexes can influence their bioavailability, mechanism of action, and potential for off-target effects. For instance, a complex that is too labile may dissociate before reaching its intended biological target, while an overly stable complex might not release the active component. Therefore, a thorough understanding and quantification of thermodynamic stability are essential for the rational design of new metallodrugs and functional materials.

Theoretical Framework: Understanding Stability Constants

The formation of a metal-ligand complex is a stepwise process. For a metal ion, M, and a ligand, L (in this case, N-mesityl-N'-phenylurea), the formation of a 1:1 complex can be represented by the following equilibrium:

M + L ⇌ ML

The stepwise stability constant , K₁, for this equilibrium is given by:

K₁ = [ML] / ([M][L])[5]

If the ligand can form complexes with higher stoichiometries (e.g., ML₂, ML₃), each step will have its own stepwise stability constant (K₂, K₃, etc.).

Alternatively, the overall formation of the complex can be represented as:

M + nL ⇌ MLn

The overall stability constant , βn, is the product of the individual stepwise stability constants:

βn = [MLn] / ([M][L]ⁿ) = K₁ × K₂ × ... × Kn[4][5]

The larger the value of K or β, the more thermodynamically stable the complex.[5] These constants are related to the Gibbs free energy change (ΔG) of the complexation reaction by the equation:

ΔG = -RTlnK

where R is the gas constant and T is the absolute temperature.[3] A more negative ΔG indicates a more spontaneous and favorable complex formation.

Factors Influencing the Stability of N-mesityl-N'-phenylurea Complexes

The thermodynamic stability of N-mesityl-N'-phenylurea complexes is influenced by several factors related to both the metal ion and the ligand itself.

Nature of the Metal Ion
  • Charge and Radius: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion. This is due to the stronger electrostatic attraction between the metal and the ligand.

  • Electronegativity: A more electronegative metal ion will form a more stable complex.

  • Hard and Soft Acid-Base (HSAB) Principle: The urea moiety can coordinate through either the oxygen or nitrogen atoms.[7][8] The oxygen atom is a "hard" donor, while the nitrogen atoms are "softer" donors. According to the HSAB principle, hard acids (e.g., Fe³⁺, Cr³⁺) will prefer to bind to the hard oxygen donor, while softer acids (e.g., Pd²⁺, Pt²⁺) may show a preference for the nitrogen donors.[9][10]

Nature of the N-mesityl-N'-phenylurea Ligand
  • Basicity of the Donor Atoms: The electron-donating ability (basicity) of the oxygen and nitrogen atoms in the urea functionality is a key determinant of stability. The presence of the electron-donating mesityl group can influence the electron density on the urea backbone.

  • Steric Hindrance: The bulky mesityl group can introduce steric hindrance, which may affect the coordination geometry and the stability of the resulting complex.[11] This steric bulk can also prevent the formation of higher-order complexes.

  • Chelate Effect: While N-mesityl-N'-phenylurea is typically a monodentate ligand, certain derivatives or coordination modes could potentially lead to chelation. If a ligand can bind to a metal ion through two or more donor atoms to form a ring structure, the resulting complex will be significantly more stable than a similar complex with monodentate ligands. This is known as the chelate effect.[12]

Experimental Determination of Stability Constants

Several analytical techniques can be employed to determine the stability constants of metal complexes. The choice of method depends on the specific properties of the metal ion, the ligand, and the expected magnitude of the stability constant.[4]

Spectrophotometric Methods

UV-Vis spectrophotometry is a widely used technique for determining stability constants, particularly when the formation of the complex is accompanied by a change in the absorbance spectrum.[3]

4.1.1. Job's Method of Continuous Variations

Job's method is used to determine the stoichiometry of the complex.[3] A series of solutions are prepared where the total molar concentration of the metal and ligand is constant, but their mole fractions are varied. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

4.1.2. Mole-Ratio Method

In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is plotted against the molar ratio of ligand to metal. The plot will consist of two linear portions, and the intersection of these lines gives the stoichiometry of the complex. The stability constant can then be calculated from the absorbance data.[13]

Potentiometric Titration (pH-metry)

Potentiometric titration is a highly accurate and widely used method for determining stability constants, especially when the ligand has acidic or basic properties.[4][5] The principle involves monitoring the change in pH of a solution containing the metal ion and the ligand upon the addition of a standard acid or base. The protonation constants of the ligand are determined first by titrating the ligand in the absence of the metal ion. Then, the titration is repeated in the presence of the metal ion. The displacement of the titration curve in the presence of the metal ion is used to calculate the stability constants of the metal-ligand complexes.[14]

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare stock solutions of the N-mesityl-N'-phenylurea ligand, the metal salt of interest, a standard acid (e.g., HCl), and a carbonate-free standard base (e.g., NaOH). An inert electrolyte (e.g., KNO₃ or NaClO₄) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode and meter using standard buffer solutions.

  • Ligand Protonation Titration: Titrate a known volume of the ligand solution (with the inert electrolyte) with the standard base. Record the pH after each addition of the titrant.

  • Complexation Titration: Titrate a solution containing the same concentration of the ligand and a known concentration of the metal salt with the standard base. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of base added for both titrations. The protonation constants of the ligand and the stability constants of the metal complexes are calculated from the titration data using specialized software such as Hyperquad or by manual graphical methods.[4]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry (n) of the interaction in a single experiment.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation: Prepare solutions of the N-mesityl-N'-phenylurea ligand and the metal ion in the same buffer to minimize heats of dilution.

  • ITC Experiment: Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution. The experiment consists of a series of small injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (K, ΔH, and n).

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data such as stability constants and thermodynamic parameters should be summarized in well-structured tables.

Table 1: Stepwise and Overall Stability Constants of Metal-N-mesityl-N'-phenylurea Complexes

Metal IonLog K₁Log K₂Log β₂MethodConditions (Temp, Ionic Strength)Reference
M¹⁺Spectrophotometry25°C, 0.1 M KNO₃[Source]
M²⁺Potentiometry25°C, 0.1 M KNO₃[Source]

Table 2: Thermodynamic Parameters for the Formation of Metal-N-mesityl-N'-phenylurea Complexes

Metal IonΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)MethodConditions (Temp, Ionic Strength)Reference
M¹⁺ITC25°C, 0.1 M KNO₃[Source]
M²⁺ITC25°C, 0.1 M KNO₃[Source]

The interpretation of this data will provide insights into the driving forces of complex formation. A negative ΔH indicates that the binding is enthalpically driven, often due to the formation of strong coordinate bonds. A positive ΔS suggests that the binding is entropically driven, which can be due to the release of solvent molecules upon complexation (the chelate effect is a major contributor to a positive entropy change).

Visualization of Concepts and Workflows

Visual diagrams can aid in understanding the complex relationships and processes involved in studying the thermodynamic stability of N-mesityl-N'-phenylurea complexes.

G cluster_factors Factors Influencing Stability cluster_methods Experimental Methods cluster_outputs Thermodynamic Parameters Metal Metal Ion Properties (Charge, Radius, HSAB) Complex N-mesityl-N'-phenylurea Complex Metal->Complex Ligand Ligand Properties (Basicity, Sterics, Chelation) Ligand->Complex Spectro Spectrophotometry (Job's, Mole-Ratio) Constants Stability Constants (K, β) Spectro->Constants Poten Potentiometry (pH-metry) Poten->Constants ITC Isothermal Titration Calorimetry ITC->Constants Thermo Thermodynamic Data (ΔG, ΔH, ΔS) ITC->Thermo Constants->Thermo ΔG = -RTlnK Complex->Spectro Complex->Poten Complex->ITC

Caption: Factors, methods, and outputs in stability studies.

workflow start Start: Define Research Question prep Prepare Stock Solutions (Metal, Ligand, Buffers) start->prep choose Select Appropriate Method (Spectrophotometry, Potentiometry, ITC) prep->choose spectro_exp Perform Spectrophotometric Titration choose->spectro_exp UV-Vis Change poten_exp Perform Potentiometric Titration choose->poten_exp Proton Exchange itc_exp Perform ITC Experiment choose->itc_exp Heat Change analyze Analyze Data (Binding Isotherms, Titration Curves) spectro_exp->analyze poten_exp->analyze itc_exp->analyze calculate Calculate Thermodynamic Parameters (K, ΔH, ΔS) analyze->calculate interpret Interpret Results & Draw Conclusions calculate->interpret

Caption: Experimental workflow for stability determination.

Conclusion and Future Perspectives

The thermodynamic stability of N-mesityl-N'-phenylurea complexes is a fundamental aspect that underpins their potential applications, particularly in drug development. This guide has provided a comprehensive framework for understanding and determining these crucial parameters. By employing the robust experimental techniques detailed herein, researchers can gain deep insights into the metal-ligand interactions that govern the behavior of these complexes. Future research in this area will likely focus on correlating thermodynamic stability with biological activity, leading to the design of more effective and targeted metallodrugs. Furthermore, computational methods are becoming increasingly powerful in predicting stability constants and elucidating binding modes, offering a synergistic approach when combined with experimental data.[6][15] The continued exploration of the thermodynamic landscape of N-mesityl-N'-phenylurea complexes will undoubtedly pave the way for novel discoveries in both fundamental and applied chemistry.

References

  • SciSpace. (n.d.). Stability of Metal Complexes. Retrieved from [Link]

  • IntechOpen. (2019, November 25). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

  • DU Chem. (n.d.). Stability constants of metal complexes and their applications. Retrieved from [Link]

  • RSC Publishing. (2014, January 21). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, April 5). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Retrieved from [Link]

  • PMC. (2022, April 5). Pd-Catalyzed Heteroannulation Using N-Arylureas as a Sterically Undemanding Ligand Platform. Retrieved from [Link]

  • ResearchGate. (n.d.). Ureas: Applications in Drug Design | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). New chemistry with old ligands: N-alkyl- And N,N-dialkyl-N-acyl(aroyl) thioureas in coordination, analytical and process chemistry of the platinum group metals. Retrieved from [Link]

  • PMC. (n.d.). Research and development of N,N′-diarylureas as anti-tumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd−urea and Pd−ureate coordination studies. (A) Synthesis of model... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Coordination Chemistry of Alkyl- and Aryl-Substituted N-Nitrosohydroxylamine Compounds | Request PDF. Retrieved from [Link]

  • MDPI. (2016, June 2). Coordination Chemistry of Alkyl- and Aryl-Substituted N-Nitrosohydroxylamine Compounds. Retrieved from [Link]

  • RSC Publishing. (2019, July 8). Thermodynamics and reaction mechanism of urea decomposition. Retrieved from [Link]

  • Prime Scholars. (n.d.). Complexes of urea with Mn(II), Fe(III), Co(II), and Cu(II) metal ions. Retrieved from [Link]

  • IUCr. (n.d.). Crystal structure of 1-mesityl-3-methyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal behaviour of Cu(II)-urea complex. Retrieved from [Link]

  • PubMed. (2008, March 6). Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions. Retrieved from [Link]

  • PubMed. (n.d.). Crystal and molecular structure of n,n'-diethyl-n,n'-diphenylurea. Retrieved from [Link]

  • PMC. (n.d.). Hexakis(urea-O)iron Complex Salts as a Versatile Material Family: Overview of Their Properties and Applications. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Trimorphism of N-methylurea: crystal structures, phase transitions and thermodynamic stabilities. Retrieved from [Link]

  • PMC - NIH. (n.d.). The effect of the N-mesityl group in NHC-catalyzed reactions. Retrieved from [Link]

  • Bibliomed. (n.d.). NEW COMPLEXES OF UREA WITH Hg(II) AND Ni(II) METAL IONS. Retrieved from [Link]

  • ETH Library. (n.d.). Critical evaluation of stability constants of metal complexes of complexones for biomedical and environmental applications. Retrieved from [Link]

  • ScienceOpen. (n.d.). Crystal structure of 3-mesityl-1-[(pyridin-2-yl)methyl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Transition Metal complexes with N-phenyl-N'-[substituted phenyl] Thiourea. Retrieved from [Link]

  • De Gruyter. (n.d.). Stereochemistry of New Nitrogen-Containing Heterocyclic Compounds XIV. Potentiometric and Thermodynamic Studies of 5-(Phenylazo). Retrieved from [Link]

  • Asian Journal of Chemistry. (2010, March 30). Synthesis and Characterisation of Lanthanide Thiourea Simple and Mixed Complexes using Urea, N-Phenylurea and N, N´ -Diphenyl-Urea as Secondary Ligands. Retrieved from [Link]

  • PMC. (n.d.). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Retrieved from [Link]

  • TCU Digital Repository. (n.d.). Bridging synthetic chemistry and computational methods: studying the stability and reactivity of metal-binding macrocycles. Retrieved from [Link]

  • SNMMI. (n.d.). Inorganic Chemistry: Fundamental Principals as Applied to the Development and Application of Metalloradiopharmaceuticals. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of oxygen-functionalised-NHC silver(i) complexes and NHC transmetallation to nickel(ii). Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 3-mesityl-1-[(pyridin-2-yl)methyl]-3,4,5,6-tetrahydropyrimidin-1-ium bromide monohydrate. Retrieved from [Link]

  • Ubaya Repository. (2021, March 14). Synthesis and Cytotoxic Activity of N-(4-bromo)-benzoyl-N'phenylthiourea and 4-(tert-butyl)-N-benzoylurea on Primary Cells of HER2-Positive Breast Cancer. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Isolation of N-Mesityl-N'-phenylurea

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of unsymmetrical ureas is a fundamental transformation in medicinal chemistry, give...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of unsymmetrical ureas is a fundamental transformation in medicinal chemistry, given the urea motif's prevalence in kinase inhibitors and other critical pharmacophores. The classical approach involves the nucleophilic addition of a primary amine to an isocyanate.

However, synthesizing N-mesityl-N'-phenylurea (1-mesityl-3-phenylurea) presents a specific kinetic challenge. Mesitylamine (2,4,6-trimethylaniline) possesses two ortho-methyl groups that impose severe steric hindrance around the nucleophilic nitrogen. While phenyl isocyanate is a powerful electrophile, this steric bulk significantly retards the rate of nucleophilic attack, necessitating optimized conditions to ensure full conversion without promoting side reactions[1].

Causality of Experimental Choices:
  • Strictly Anhydrous Conditions: Phenyl isocyanate is highly sensitive to moisture. Trace water hydrolyzes the isocyanate to aniline, which rapidly reacts with residual phenyl isocyanate to form a symmetric byproduct, 1,3-diphenylurea. Therefore, flame-dried glassware and an inert nitrogen atmosphere are non-negotiable.

  • Solvent Selection (Dichloromethane): DCM provides excellent solubility for the starting materials while allowing the highly crystalline urea product to precipitate as the reaction progresses, driving the equilibrium forward and simplifying purification.

  • Temperature Gradient (0 °C to 25 °C): Initial addition at 0 °C mitigates the exothermic nature of the reaction and prevents isocyanate dimerization. The subsequent warming to room temperature provides the necessary thermal energy to overcome the steric barrier imposed by the mesityl group.

Mechanism N1 Reactants Mesitylamine + Phenyl Isocyanate N2 Nucleophilic Attack Amine N lone pair attacks Isocyanate C=O N1->N2 Dry Solvent Prevents H2O attack N3 Zwitterion Sterically crowded transition state N2->N3 Rate-limiting step due to ortho-methyls N4 Proton Transfer N-H proton shifts to isocyanate N N3->N4 Fast N5 Product N-Mesityl-N'-phenylurea N4->N5 Thermodynamic driving force

Figure 1: Mechanistic pathway and causal factors in the synthesis of N-mesityl-N'-phenylurea.

Materials and Reagents

Accurate stoichiometry is critical. A slight excess of the electrophile ensures complete consumption of the sterically hindered amine.

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Role
Mesitylamine 135.211.00135.2 mg0.963Nucleophile
Phenyl Isocyanate 119.121.05125.1 mg (114 μL)1.096Electrophile
Dichloromethane (Anhydrous) 84.93-12 mL1.326Solvent
Hexanes 86.18-20 mL0.655Anti-solvent

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol integrates an in-process FT-IR validation step. Relying purely on time for sterically hindered reactions often leads to incomplete conversion.

Workflow Step1 1. Apparatus Setup Flame-dried flask, N2 atmosphere Step2 2. Reagent Mixing Mesitylamine in dry DCM (0 °C) Step1->Step2 Step3 3. Isocyanate Addition Dropwise Ph-NCO addition Step2->Step3 Step4 4. Reaction Propagation Stir at 25 °C for 4-6 hours Step3->Step4 Step5 5. In-Process Validation FT-IR monitoring (NCO band 2270 cm⁻¹) Step4->Step5 Step5->Step4 NCO peak present Step6 6. Workup & Purification Hexane precipitation & Filtration Step5->Step6 NCO peak absent Product Pure N-Mesityl-N'-phenylurea Step6->Product

Figure 2: Self-validating experimental workflow for sterically hindered urea synthesis.

Step-by-Step Methodology:
  • Apparatus Preparation : Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Cool the system under a continuous stream of dry nitrogen to eliminate ambient moisture.

  • Reagent Loading : Add mesitylamine (1.0 mmol, 135.2 mg) and anhydrous dichloromethane (10 mL) to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition : Dissolve phenyl isocyanate (1.05 mmol, 114 μL) in 2 mL of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 10 minutes. Causality: Dropwise addition at 0 °C controls the local concentration of the highly reactive isocyanate, preventing exothermic runaway.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours.

  • Self-Validation (In-Process) : Withdraw a 10 μL aliquot and analyze via FT-IR (ATR). Monitor the asymmetric stretching band of the isocyanate group at ~2270 cm⁻¹.

    • Validation logic: The reaction is strictly complete only when the 2270 cm⁻¹ peak is entirely absent. If the peak persists after 6 hours, add an additional 0.05 eq of mesitylamine and stir for 1 more hour.

  • Workup & Purification : Upon confirmed completion, concentrate the reaction mixture under reduced pressure to approximately 3 mL. Add 15 mL of cold hexanes to precipitate the urea. Filter the resulting white solid under vacuum, wash with cold hexanes (2 × 5 mL), and dry under high vacuum.

Quantitative Data & Characterization

The analytical characterization of the isolated N-mesityl-N'-phenylurea should be verified against established [2].

MethodParameterExpected Value / Assignment
¹H NMR (500 MHz, DMSO-d₆)Urea N-H protonsδ 8.66 (s, 1H), 7.60 (s, 1H)
Aromatic protons (Phenyl)δ 7.44 (d, J = 8.5 Hz, 2H), 7.24 (t, J = 8.0 Hz, 2H), 6.92 (t, J = 9.0 Hz, 1H)
Aromatic protons (Mesityl)δ 6.88 (s, 2H)
Methyl protonsδ 2.23 (s, 3H, para), 2.16 (s, 6H, ortho)
Mass Spectrometry MS-ESI (m/z)255 [M + H]⁺
FT-IR Disappearance of NCOComplete absence of peak at ~2270 cm⁻¹
Urea C=O stretchStrong peak at ~1640–1650 cm⁻¹

References

  • Kulkarni, A. R., Garai, S., & Thakur, G. A. (2016). Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives. The Journal of Organic Chemistry, 82(2), 1129–1135. URL:[Link]

  • Saha, D., et al. (2016). Zinc catalyzed Guanylation reaction of Amines with Carbodiimides/ Isocyanate leading to Guanidines/Urea derivatives formation. Journal of Chemical Sciences (Indian Academy of Sciences), 128(10), 1607-1614. URL:[Link]

Sources

Application

using N-mesityl-N'-phenylurea as a hydrogen-bonding organocatalyst

An In-Depth Guide to N-Mesityl-N'-Phenylurea as a Hydrogen-Bonding Organocatalyst: Principles, Protocols, and Applications Introduction: The Rise of Hydrogen-Bonding Organocatalysis In the landscape of modern synthetic c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to N-Mesityl-N'-Phenylurea as a Hydrogen-Bonding Organocatalyst: Principles, Protocols, and Applications

Introduction: The Rise of Hydrogen-Bonding Organocatalysis

In the landscape of modern synthetic chemistry, organocatalysis has emerged as a third pillar alongside metal and enzymatic catalysis, offering mild, environmentally friendly, and often highly selective reaction pathways.[1][2] Within this field, the use of small organic molecules to catalyze reactions through non-covalent interactions has gained significant traction. Hydrogen-bonding catalysis, in particular, mimics the intricate recognition and activation strategies found in enzymes.[3][4] Chiral ureas and thioureas have become benchmark catalysts in this domain, capable of activating electrophiles through the formation of dual hydrogen bonds, thereby lowering the energy of the transition state and controlling the stereochemical outcome of a reaction.[3][4][5]

N-mesityl-N'-phenylurea stands as a quintessential example of a simple yet powerful hydrogen-bonding organocatalyst. Its efficacy stems from the two N-H protons, which act as a "chelation fork" to bind and activate substrates. This guide provides a detailed exploration of its mechanism, applications, and experimental protocols for researchers in organic synthesis and drug development.

Catalyst Profile: N-Mesityl-N'-Phenylurea

Structure and Activating Features: The catalytic power of N-mesityl-N'-phenylurea lies in its deceptively simple structure. The two urea N-H groups are positioned to form a bidentate hydrogen-bonding interaction with electrophilic atoms, typically oxygen or nitrogen, in a substrate. This dual interaction rigidly orients the substrate, making one face more accessible to nucleophilic attack.

  • Hydrogen-Bond Donors: The two N-H protons are the key functional groups responsible for catalysis. Their acidity, and thus their hydrogen-bonding strength, is modulated by the electronic properties of the attached aryl groups.

  • Steric Influence of the Mesityl Group: The bulky 2,4,6-trimethylphenyl (mesityl) group provides significant steric hindrance. This bulk is crucial for creating a defined chiral pocket around the active site when used in chiral derivatives, and even in this achiral form, it can influence reaction selectivity and prevent catalyst aggregation.

  • Electronic Tuning: The phenyl and mesityl groups fine-tune the electronic nature of the N-H protons, making them sufficiently acidic to engage in strong hydrogen bonds without being acidic enough to cause unwanted side reactions like protonation.

Synthesis Protocol: The synthesis of N-mesityl-N'-phenylurea is straightforward, typically involving the reaction of an aniline with an isocyanate.

Protocol 1: Synthesis of N-Mesityl-N'-Phenylurea

  • Materials: Phenyl isocyanate, 2,4,6-trimethylaniline (mesitydine), and a dry, aprotic solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • Dissolve 1.0 equivalent of 2,4,6-trimethylaniline in the dry solvent under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add 1.0 equivalent of phenyl isocyanate dropwise at room temperature.

    • The reaction is typically exothermic and proceeds rapidly. Stir the mixture at room temperature for 2-4 hours.

    • The product often precipitates out of the solution upon formation. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Purification: The product is usually obtained in high purity, but can be further purified by recrystallization if necessary.

Mechanism of Activation

The primary mode of action for urea-based catalysts is the activation of an electrophile through a dual hydrogen-bonding interaction. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, making it more susceptible to attack by a nucleophile.

G cluster_0 Catalyst-Substrate Complex Catalyst N-Mesityl-N'-Phenylurea Substrate Electrophile (e.g., Nitroalkene) Catalyst->Substrate Dual H-Bonding (Activation) Product Adduct Substrate->Product Bond Formation Nucleophile Nucleophile Nucleophile->Substrate Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Caption: General catalytic cycle of N-mesityl-N'-phenylurea.

This activation is particularly effective for reactions involving carbonyls, imines, and nitro groups. The pre-organization of the electrophile in the transition state is a key factor in both rate acceleration and the induction of stereoselectivity in asymmetric variants.[6]

Application Note 1: The Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation.[7][8] Chiral thiourea catalysts, which are structurally and functionally analogous to N-mesityl-N'-phenylurea, are highly effective in promoting enantioselective Michael additions.[4][9]

Protocol 2: Representative Michael Addition of Acetylacetone to trans-β-Nitrostyrene

While N-mesityl-N'-phenylurea itself is achiral, this protocol is representative of how its chiral derivatives are used to achieve high enantioselectivity.

  • Reaction Setup: To a solution of trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) and a chiral urea catalyst (0.01-0.02 mmol, 5-10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL), add acetylacetone (0.4 mmol, 2.0 equiv) at the specified temperature (often room temperature or below).[4]

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired Michael adduct.

  • Analysis: Determine the yield and enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Performance of Representative Urea-Based Catalysts in Michael Additions

Catalyst TypeNucleophileElectrophileCatalyst Loading (mol%)Time (h)Yield (%)ee (%) (syn)
Takemoto's Catalyst (Thiourea)Diethyl Malonatetrans-β-Nitrostyrene10488094
(R,R)-DPEN-ThioureaCyclohexanonetrans-β-Nitrostyrene1059999
Cinchona-Urea PolymerAcetylacetonetrans-β-Nitrostyrene5249592

Data synthesized from representative literature to show typical performance.[4]

G cluster_workflow Michael Addition Workflow A 1. Dissolve Catalyst & Nitrostyrene in Solvent B 2. Add Nucleophile (e.g., Acetylacetone) A->B C 3. Stir and Monitor (TLC) B->C D 4. Reaction Work-up (Concentrate) C->D E 5. Purify (Chromatography) D->E F 6. Analyze (Yield, ee % via HPLC) E->F

Caption: Experimental workflow for a urea-catalyzed Michael addition.

Application Note 2: The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, forming two new carbon-carbon bonds in a single step.[10] Hydrogen-bonding catalysts can activate electron-poor dienophiles, accelerating the reaction and controlling the facial selectivity of the diene's approach.[11]

Protocol 3: Representative Diels-Alder Reaction

  • Reaction Setup: In a reaction vial, dissolve the α,β-unsaturated dienophile (e.g., an N-substituted maleimide) (0.5 mmol, 1.0 equiv) and the chiral urea catalyst (5-20 mol%) in a non-polar solvent like toluene or dichloromethane (2.0 mL) at the desired temperature.[12]

  • Addition of Diene: Add the diene (e.g., cyclopentadiene) (1.5-3.0 equiv) to the mixture.

  • Monitoring and Work-up: Stir the reaction until the dienophile is consumed (as monitored by TLC). Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography to obtain the cycloaddition product. Analyze for yield, diastereomeric ratio (endo/exo), and enantiomeric excess (chiral HPLC). Lewis acids are also known to catalyze this reaction, often by reducing steric repulsion in the transition state.[10]

Experimental Considerations and Best Practices

  • Catalyst Purity: The presence of impurities can significantly impact catalytic activity and selectivity. Ensure the catalyst is pure before use.

  • Solvent Selection: Non-polar, aprotic solvents (toluene, CH2Cl2, etc.) are generally preferred. Polar, hydrogen-bonding solvents (like alcohols or water) can compete with the substrate for binding to the catalyst, diminishing its effectiveness.

  • Temperature: Reactions are often run at room temperature or below to enhance selectivity. Lower temperatures typically favor the formation of the more ordered transition state, leading to higher enantioselectivity.

  • Moisture: Urea-catalyzed reactions are generally tolerant to trace amounts of moisture, but rigorously dry conditions are recommended for optimal and reproducible results.

  • Substrate Scope: This catalytic system is most effective for activating electrophiles that contain a good hydrogen-bond accepting group (e.g., nitro, carbonyl, sulfonyl) positioned to allow for bidentate binding.

Conclusion

N-mesityl-N'-phenylurea and its chiral analogues represent a versatile and powerful class of hydrogen-bonding organocatalysts. Their ability to activate a wide range of electrophiles through well-defined, non-covalent interactions makes them invaluable tools for constructing complex molecules with high levels of control and efficiency. The straightforward synthesis, operational simplicity, and broad applicability of these catalysts ensure their continued importance in both academic research and industrial applications.

References

  • Bode, J. W., & He, M. (2008). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Communications, (42), 5278-5280. [Link]

  • He, M., & Bode, J. W. (2008). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science, 1(1), 35-41. [Link]

  • Flanagan, R. J., & Rovis, T. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9307-9387. [Link]

  • He, M., & Bode, J. W. (2008). ChemInform Abstract: The Effect of the N-Mesityl Group in NHC-Catalyzed Reactions. ChemInform, 39(42). [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. [Link]

  • Kerr, M. S., & Rovis, T. (2008). Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions. Organic Letters, 10(5), 957-960. [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2007). Diels‐Alder reaction of 3 b with N‐phenyl‐maleimide. ResearchGate. [Link]

  • Wang, J. (2010). Application of chiral (thio)urea derivatives in asymmetric organocatalysis. ResearchGate. [Link]

  • Kataja, A. O., & Pihko, P. M. (2014). New hydrogen-bonding organocatalysts: Chiral cyclophosphazanes and phosphorus amides as catalysts for asymmetric Michael additions. Beilstein Journal of Organic Chemistry, 10, 193-201. [Link]

  • Alvarez-Ibarra, A., & Rios, R. (2005). Michael additions catalyzed by transition metals and lanthanide species. A review. ARKIVOC, 2005(9), 207-238. [Link]

  • Kiselev, V. D., Kialy, A. I., & Konovalov, A. I. (2004). Diels—Alder reaction between naphthalene and N phenylmaleimide under mild conditions. Russian Chemical Bulletin, 53(1), 125-129. [Link]

  • Phillips, E. M., & Rovis, T. (2011). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Journal of the American Chemical Society, 133(41), 16368-16371. [Link]

  • Magriotis, P. A. (2017). Recent Applications of TMS Imines in Organic Synthesis. IntechOpen. [Link]

  • Van der Heijden, F., et al. (2021). Origin of rate enhancement and asynchronicity in iminium catalyzed Diels–Alder reactions. Chemical Science, 12(30), 10246-10257. [Link]

  • Rauniyar, V., et al. (2011). Asymmetric Cooperative Catalysis of Strong Brønsted Acid-Promoted Reactions Using Chiral Ureas. Journal of the American Chemical Society, 133(22), 8482-8485. [Link]

  • Van der Mee, L., et al. (2020). The influence of temperature and pH on the suppression of N-acylurea. ResearchGate. [Link]

  • Sharma, V., & Kumar, V. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-09. [Link]

  • Kaźmierczak, M., & Gawroński, J. (2015). Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. Molecules, 20(9), 15507-15549. [Link]

  • Amanote Research. (n.d.). Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions. Amanote Research. [Link]

  • Foubelo, F., & Yus, M. (2021). Diels-Alder reactions of 1-amino-1,3-dienes and related systems. Alicante University Institutional Repository. [Link]

  • Kim, M., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules, 27(9), 2731. [Link]

  • Li, W., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(23), 5458. [Link]

  • Wang, Y., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. Organic & Biomolecular Chemistry. [Link]

  • Li, Z. (2023). Michael addition reaction and its examples. ResearchGate. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. [Link]

  • Kano, T., & Maruoka, K. (2016). Hydrogen-Bonding Activation in Chiral Organocatalysts. IntechOpen. [Link]

  • Gök, M., & Özdemir, İ. (2022). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 27(1), 95. [Link]

  • Benaglia, M., et al. (2024). Supramolecular Catalysis with Chiral Mono- and Bis-(Thio)Urea-Derivatives. Molecules, 29(7), 1500. [Link]

  • Zhang, G., et al. (2018). Asymmetric Michael addition reactions catalyzed by calix[13]thiourea cyclohexanediamine derivatives. Beilstein Journal of Organic Chemistry, 14, 1929-1935. [Link]

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Method

N-mesityl-N'-phenylurea use in anion recognition and sensing

An Application and Protocol Guide to N-Mesityl-N'-Phenylurea in Anion Recognition and Sensing For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the applicatio...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide to N-Mesityl-N'-Phenylurea in Anion Recognition and Sensing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of N-mesityl-N'-phenylurea as a receptor for anion recognition and sensing. It details the underlying principles, experimental protocols, and data analysis techniques pertinent to the study of its anion-binding properties. This document is intended to serve as a practical resource for researchers in supramolecular chemistry, sensor development, and related fields.

Introduction: The Significance of Anion Recognition

Anions are ubiquitous in biological and environmental systems, playing crucial roles in a vast array of processes.[1][2][3] The development of synthetic receptors capable of selectively binding and sensing specific anions is therefore of paramount importance for applications ranging from environmental monitoring to medical diagnostics.[4] Among the various classes of synthetic receptors, those based on urea and thiourea moieties have garnered significant attention.[2][3] Their efficacy stems from the directional hydrogen-bonding capabilities of the N-H protons, which can form stable complexes with a variety of anions.[5][6] The strength of this interaction can be modulated by the electronic properties of the substituents on the urea backbone, with electron-withdrawing groups enhancing the acidity of the N-H protons and leading to stronger binding.[5]

N-mesityl-N'-phenylurea is a diarylurea that serves as an excellent model system for studying the principles of anion recognition. The bulky mesityl group provides steric hindrance that can influence selectivity, while the phenyl group can be functionalized to tune its electronic properties or to introduce a signaling unit.

Synthesis of N-mesityl-N'-phenylurea

The synthesis of N,N'-diarylureas is typically a straightforward process involving the reaction of an aniline with a phenyl isocyanate.

Protocol: Synthesis of N-mesityl-N'-phenylurea

Materials:

  • Mesitylamine (2,4,6-trimethylaniline)

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve mesitylamine (1.0 equivalent) in anhydrous THF or DCM under a nitrogen or argon atmosphere.

  • Stir the solution at room temperature.

  • Slowly add phenyl isocyanate (1.0 equivalent) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold hexanes to remove any unreacted starting materials.

  • Dry the product under vacuum to yield N-mesityl-N'-phenylurea as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Principles of Anion Recognition by N-mesityl-N'-phenylurea

The primary mechanism of anion recognition by N-mesityl-N'-phenylurea is through the formation of hydrogen bonds between the urea N-H protons and the anion. The two N-H groups can act as a "cleft" to bind the anion.

Figure 1: Schematic of anion binding to N-mesityl-N'-phenylurea.

The strength of this interaction is influenced by several factors:

  • Anion Basicity: More basic anions generally form stronger hydrogen bonds. For halides, the binding affinity typically follows the order F⁻ > Cl⁻ > Br⁻ > I⁻.[1]

  • Anion Geometry: The geometry of the anion must be complementary to the binding cleft of the urea receptor.

  • Solvent: The solvent plays a critical role. Polar, coordinating solvents like DMSO can compete with the anion for hydrogen bonding sites on the receptor, leading to weaker observed binding.[7]

  • Deprotonation: Highly basic anions, such as fluoride and acetate, can deprotonate the urea N-H protons, especially in aprotic solvents.[7][8] This can lead to a color change if the deprotonated species is chromophoric.[9]

Experimental Protocols for Anion Binding Studies

The interaction between N-mesityl-N'-phenylurea and anions can be investigated using various spectroscopic techniques.

¹H NMR Titration

¹H NMR titration is a powerful technique to study host-guest interactions in solution.[5] The chemical shift of the urea N-H protons is highly sensitive to their environment and will change upon hydrogen bonding to an anion.[7]

Protocol: ¹H NMR Titration

Materials:

  • N-mesityl-N'-phenylurea

  • Tetrabutylammonium (TBA) salts of the anions of interest (e.g., TBAF, TBACl, TBAOAc)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • NMR tubes

  • Micropipettes

Procedure:

  • Prepare a stock solution of N-mesityl-N'-phenylurea of known concentration (e.g., 2 mM) in the chosen deuterated solvent.

  • Prepare a stock solution of the TBA salt of the anion of a higher concentration (e.g., 20 mM) in the same deuterated solvent.

  • Place a known volume (e.g., 0.5 mL) of the receptor solution into an NMR tube and record its ¹H NMR spectrum. This is the spectrum for 0 equivalents of the anion.

  • Add small aliquots of the anion stock solution to the NMR tube (e.g., corresponding to 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, etc. equivalents of the anion).

  • Record a ¹H NMR spectrum after each addition, ensuring thorough mixing.

  • Monitor the chemical shift of the urea N-H protons. A downfield shift is indicative of hydrogen bond formation.[7]

Data Analysis:

The binding constant (Kₐ) can be determined by fitting the change in the chemical shift (Δδ) of the N-H protons as a function of the anion concentration to a suitable binding isotherm (e.g., 1:1 or 1:2).[5][10]

UV-Vis Spectroscopic Titration

If the N-mesityl-N'-phenylurea or the resulting complex has a chromophore, UV-Vis spectroscopy can be used to monitor the binding event.[1][5] Often, a chromophoric group like a nitrophenyl group is incorporated into the receptor design to facilitate colorimetric sensing.[1][11]

Protocol: UV-Vis Titration

Materials:

  • N-mesityl-N'-phenylurea (or a chromophorically-labeled analogue)

  • TBA salts of the anions

  • Spectroscopic grade solvent (e.g., DMSO, acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Micropipettes

Procedure:

  • Prepare a stock solution of the receptor of known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent.

  • Prepare a stock solution of the anion of a higher concentration (e.g., 1 x 10⁻² M) in the same solvent.

  • Place a known volume of the receptor solution into a cuvette and record its UV-Vis spectrum.

  • Add small aliquots of the anion stock solution to the cuvette.

  • Record a UV-Vis spectrum after each addition.

  • Monitor the changes in the absorption spectrum, such as a shift in λₘₐₓ or a change in absorbance at a specific wavelength.

Data Analysis:

The binding constant can be calculated by fitting the change in absorbance to a binding isotherm.[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy can be a highly sensitive method for studying anion binding, provided the receptor is fluorescent or its fluorescence is modulated by the binding event.

Protocol: Fluorescence Titration

Materials:

  • A fluorescent N-mesityl-N'-phenylurea analogue

  • TBA salts of the anions

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes

  • Fluorometer

  • Micropipettes

Procedure:

  • Prepare a stock solution of the fluorescent receptor of known concentration (e.g., 1 x 10⁻⁵ M).

  • Prepare a stock solution of the anion of a higher concentration (e.g., 1 x 10⁻³ M).

  • Record the fluorescence emission spectrum of the receptor solution.

  • Add aliquots of the anion stock solution and record the spectrum after each addition.

  • Monitor changes in fluorescence intensity (quenching or enhancement) or a shift in the emission maximum.[12]

Data Analysis:

The binding constant can be determined from the changes in fluorescence intensity using appropriate binding models.

Data Presentation and Interpretation

Quantitative data from titration experiments should be summarized in a clear and concise manner to allow for easy comparison of the binding affinities for different anions.

Table 1: Representative Binding Constants for N-mesityl-N'-phenylurea with Various Anions

AnionBinding Constant (Kₐ, M⁻¹) in DMSOTechnique
F⁻Strong¹H NMR, UV-Vis
Cl⁻Moderate¹H NMR
Br⁻Weak¹H NMR
I⁻Very Weak¹H NMR
CH₃COO⁻Strong¹H NMR, UV-Vis
H₂PO₄⁻Moderate¹H NMR

Note: The values in this table are illustrative and will depend on the specific experimental conditions. The binding affinity generally follows the basicity of the anions.[1]

Figure 2: General experimental workflow for studying anion recognition.

Troubleshooting and Key Considerations

  • Solvent Purity: Ensure the use of high-purity, anhydrous solvents, as water can compete with the anion for binding.

  • Hygroscopic Salts: TBA salts can be hygroscopic. Dry them under vacuum before use and handle them in a glovebox if possible.

  • Deprotonation vs. Binding: With strongly basic anions like F⁻, it is crucial to distinguish between hydrogen bonding and deprotonation.[7][8] ¹⁹F NMR can be a useful tool to probe the environment of the fluoride ion.

  • Stoichiometry: The binding stoichiometry (e.g., 1:1 or 1:2) should be determined from the titration data. Some receptors can bind multiple anions.[5]

References

  • Spectroscopic and Colorimetric Studies for Anions with a New Urea-Based Molecular Cleft. (2021). Molecules, 26(20), 6147.
  • Protonation and anion-binding properties of aromatic sulfonylurea derivatives. (2021). New Journal of Chemistry, 45(30), 13487-13497.
  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. (2021). Frontiers in Chemistry, 8, 624973.
  • Synthesis and anion binding properties of (thio)urea functionalized Ni(ii)-salen complexes. (2020). Dalton Transactions, 49(16), 5129-5139.
  • Solution-State Anion Recognition, and Structural Studies, of a Series of Electron-Rich meta-Phenylene Bis(phenylurea) Receptors and Their Self-Assembled Structures. (2018). The Journal of Organic Chemistry, 83(17), 10398-10408.
  • Fluoride Anion Recognition by a Multifunctional Urea Derivative: An Experimental and Theoretical Study. (2016). Molecules, 21(5), 613.
  • Enhancing the Anion Affinity of Urea-Based Receptors with a Ru(terpy)22+ Chromophore. (2013). Inorganic Chemistry, 52(9), 5174-5185.
  • Recent advancements in urea biosensors for biomedical applications. (2021). Applied Nanoscience, 11(11), 2695-2710.
  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (2013). Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
  • Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. (2025). Molecules, 30(24), 1-15.
  • Urea- and Thiourea-Based Receptors for Anion Binding. (2023). Accounts of Chemical Research, 56(13), 1645-1658.
  • Macrocyclic receptors for anion recognition. (2025). Chemical Society Reviews, 54(21), 1-20.
  • Syntheses of N-heterocyclic carbenes and intermediates therefor. (2017).
  • Photoelectron spectroscopy and theoretical studies of anion-π interactions: Binding strength and anion specificity. (2025). Chemical Science, 16(32), 1-10.
  • Complexation constants corresponding to the binding of anions by various symmetrical TTF-based calix[n]pyrroles. (2024).
  • Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. (2021). Frontiers in Chemistry, 8, 624973.
  • Nickel(II) complexes having Imidazol-2-ylidene-N′-phenylurea ligand in the coordination sphere. (2018). Journal of Chemical Sciences, 130(1), 1-6.
  • Mechanosynthesis of Polyureas and Studies of Their Responses to Anions. (2023). Polymers, 15(20), 4109.
  • Recognition of Anions, Monoamine Neurotransmitter and Trace Amine Hydrochlorides by Ureido-Hexahomotrioxacalix[1]arene Ditopic Receptors. (2020). European Journal of Organic Chemistry, 2020(13), 1930-1940.

  • Recent Advances in Rare Earth Complexes Containing N-Heterocyclic Carbenes: Synthesis, Reactivity, and Applications in Polymerization. (2020).
  • Urea- and Thiourea-Based Receptors for Anion Binding. (2023). Accounts of Chemical Research, 56(13), 1645-1658.
  • Synthesis of a Series of Ag(I)-NHC Complexes for Future Antibacterial Studies. (2020). Rollins Scholarship Online.
  • Synthesis, spectroscopic studies and computational modelling of anthracene-bis-N-acetylglyoxylic amide derivative for anion recognition. (2025). Scientific Reports, 15(1), 1-12.
  • Spectroscopic studies of anion complexes and clusters: A microscopic approach to understanding anion solvation. (2003). Chemical Society Reviews, 32(4), 187-197.

Sources

Application

Application Notes and Protocols for In Vitro Biological Activity Testing of N-mesityl-N'-phenylurea

Introduction: A Strategic Approach to Characterizing Novel Urea Derivatives N-mesityl-N'-phenylurea is a synthetic small molecule belonging to the urea class of compounds. The urea scaffold is a privileged structure in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Urea Derivatives

N-mesityl-N'-phenylurea is a synthetic small molecule belonging to the urea class of compounds. The urea scaffold is a privileged structure in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, leading to a wide range of biological activities.[1][2] Urea-based compounds have been successfully developed as kinase inhibitors, anticancer agents, and anti-HIV drugs.[1][2] Given the novelty of N-mesityl-N'-phenylurea, a systematic and tiered in vitro testing approach is essential to elucidate its potential biological functions.

This guide provides a comprehensive framework for the initial in vitro screening of N-mesityl-N'-phenylurea. The protocols are designed to first establish its foundational cytotoxic profile and then to explore its potential as a modulator of key cellular processes commonly targeted by urea derivatives, including protein phosphorylation, angiogenesis, and sirtuin activity.

Part 1: Foundational Assays - Establishing the Baseline

Before delving into specific biological activity assays, it is crucial to determine the fundamental physicochemical and cytotoxic properties of N-mesityl-N'-phenylurea. These initial assessments will inform the design and interpretation of all subsequent experiments.

Protocol 1: Aqueous Solubility and Stability Assessment

Rationale: Accurate determination of a compound's solubility and stability in aqueous solutions is a prerequisite for all in vitro cell-based and enzymatic assays. Poor solubility can lead to inaccurate and irreproducible results.

Materials:

  • N-mesityl-N'-phenylurea

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Prepare a 10 mM stock solution of N-mesityl-N'-phenylurea in 100% DMSO.[3]

  • Serially dilute the stock solution in PBS to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Incubate the solutions at 37°C for 24 hours.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to determine the concentration of the soluble compound.

  • For stability, analyze the solutions at different time points (e.g., 0, 2, 4, 8, 24 hours) to assess for degradation.

Protocol 2: General Cytotoxicity Screening (MTT Assay)

Rationale: A general cytotoxicity assay is essential to determine the concentration range at which N-mesityl-N'-phenylurea affects cell viability.[4][5] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Cell Line Panel:

  • HepG2: Human liver cancer cell line (for general toxicity)

  • A549: Human lung cancer cell line

  • MCF-7: Human breast cancer cell line

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • N-mesityl-N'-phenylurea (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of N-mesityl-N'-phenylurea in a culture medium. The final DMSO concentration should not exceed 0.5%. Treat the cells with the compound for 24, 48, or 72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Part 2: Primary Screening for Biological Activity

Based on the known targets of urea-based compounds, the following primary screening assays are recommended to identify the potential biological activity of N-mesityl-N'-phenylurea.

Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)

Rationale: Many urea derivatives function as kinase inhibitors by competing with ATP for binding to the kinase active site.[9][10][11] A radiometric assay provides a sensitive and direct measure of kinase activity.[9]

Representative Kinase Panel:

  • VEGFR2: A key regulator of angiogenesis.

  • EGFR: Frequently overexpressed in cancer.

  • CDK2: A critical cell cycle kinase.

  • GSK3β: Involved in multiple signaling pathways.[12]

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates (e.g., myelin basic protein for HPK1)[9]

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35)[9]

  • P81 phosphocellulose paper

Procedure:

  • Reaction Setup: In a 96-well plate, combine the kinase, its substrate, and N-mesityl-N'-phenylurea at various concentrations in the kinase reaction buffer.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection: Spot the reaction mixture onto P81 paper, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control.

Protocol 4: In Vitro Angiogenesis Assay (Tube Formation)

Rationale: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[13][14] The tube formation assay is a well-established in vitro model to assess the pro- or anti-angiogenic potential of a compound.[15][16]

Cell Line:

  • HUVEC (Human Umbilical Vein Endothelial Cells)

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Matrigel or a similar basement membrane extract

  • 96-well plates

  • Calcein AM (for visualization)

Procedure:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of N-mesityl-N'-phenylurea.

  • Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

  • Visualization: Stain the cells with Calcein AM and visualize the tube-like structures using a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 5: In Vitro Sirtuin 1 (SIRT1) Inhibition Assay (Fluorogenic)

Rationale: Sirtuins are a class of NAD⁺-dependent deacetylases that regulate various cellular processes, and their inhibition is a potential therapeutic strategy in cancer.[8][17] A fluorogenic assay offers a high-throughput method to screen for SIRT1 inhibitors.[17]

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a p53-derived peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD⁺

  • SIRT1 assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the SIRT1 enzyme, NAD⁺, and N-mesityl-N'-phenylurea at various concentrations.

  • Initiation: Add the fluorogenic substrate to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.[8]

  • Development: Stop the reaction and add the developer solution. Incubate for 15 minutes.[8]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of SIRT1 inhibition relative to the DMSO control.

Part 3: Data Presentation and Interpretation

The results from the primary screening assays should be systematically organized to facilitate interpretation and guide further studies.

Table 1: Cytotoxicity of N-mesityl-N'-phenylurea (IC50 in µM)

Cell Line24 hours48 hours72 hours
HepG2TBDTBDTBD
A549TBDTBDTBD
MCF-7TBDTBDTBD
HEK293TBDTBDTBD

TBD: To Be Determined

Table 2: Primary Screening for Biological Activity of N-mesityl-N'-phenylurea (% Inhibition at 10 µM)

AssayTarget% Inhibition
Kinase InhibitionVEGFR2TBD
EGFRTBD
CDK2TBD
GSK3βTBD
AngiogenesisHUVEC Tube FormationTBD
Sirtuin InhibitionSIRT1TBD

TBD: To Be Determined

Interpretation:

  • Significant cytotoxicity in cancer cell lines with minimal effect on non-cancerous cells suggests potential as an anticancer agent.

  • Potent inhibition in a specific kinase assay would warrant further investigation into that kinase family.

  • Strong inhibition of tube formation indicates anti-angiogenic potential.

  • Inhibition of SIRT1 activity suggests a role in epigenetic regulation.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_foundational Part 1: Foundational Assays cluster_primary Part 2: Primary Screening cluster_secondary Part 3: Secondary & Mechanistic Assays solubility Solubility & Stability cytotoxicity Cytotoxicity Screening (MTT) kinase Kinase Inhibition cytotoxicity->kinase angiogenesis Angiogenesis (Tube Formation) cytotoxicity->angiogenesis sirtuin Sirtuin Inhibition cytotoxicity->sirtuin ic50 IC50 Determination kinase->ic50 mechanistic Mechanism of Action Studies angiogenesis->mechanistic sirtuin->mechanistic selectivity Selectivity Profiling ic50->selectivity NMPU N-mesityl-N'-phenylurea NMPU->solubility NMPU->cytotoxicity

kinase_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate phosphorylates NMPU N-mesityl-N'-phenylurea NMPU->Receptor inhibits ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing N-Mesityl-N'-Phenylurea in Non-Polar Media

Welcome to the Application Support Center. Handling functionalized diarylureas like N-mesityl-N'-phenylurea (CAS 2904-67-8) in non-polar solvents (e.g., hexane, cyclohexane, toluene) is a notorious bottleneck in organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Handling functionalized diarylureas like N-mesityl-N'-phenylurea (CAS 2904-67-8) in non-polar solvents (e.g., hexane, cyclohexane, toluene) is a notorious bottleneck in organic synthesis, purification, and formulation.

As a Senior Application Scientist, I have structured this guide to move beyond basic empirical fixes. Below, we will diagnose the thermodynamic root causes of this insolubility and provide field-proven, self-validating protocols to achieve stable solvation without compromising your downstream non-polar workflows.

Part 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why does N-mesityl-N'-phenylurea immediately precipitate or resist dissolution in non-polar solvents like toluene or hexane? A: The insolubility is driven by the molecule's core structural motif. Diarylureas possess a central urea group (-NH-CO-NH-) that acts as both a double hydrogen-bond donor and a strong hydrogen-bond acceptor. In the solid state, these molecules self-assemble into a highly stable, one-dimensional polymeric chain known as the "urea tape synthon" or α-network[1]. While the mesityl (2,4,6-trimethylphenyl) and phenyl rings provide some lipophilic character, the massive crystal lattice energy generated by these bifurcated intermolecular hydrogen bonds completely overwhelms the weak London dispersion forces offered by non-polar solvents[2].

Q2: I cannot change my bulk solvent due to downstream reaction requirements. How can I disrupt this "urea tape" network? A: You must introduce a competitive hydrogen-bond acceptor (an entrainer) that is stronger than the urea carbonyl oxygen but miscible with your non-polar bulk solvent. The addition of small amounts (1-5% v/v) of polar aprotic co-solvents, such as Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF), effectively solvates the urea. DMSO is particularly effective because it acts as a strong proton acceptor, forming a 1:1 stoichiometric complex with the urea N-H protons, thereby capping the hydrogen-bond network and preventing self-association[3].

Q3: Are there chemical additives that can achieve this without using polar co-solvents? A: Yes. If polar aprotic solvents interfere with your specific workflow, Lewis bases such as triethylamine (Et₃N) or pyridine can be utilized. These additives competitively accept hydrogen bonds from the urea's N-H groups. Because they lack hydrogen-bond donor capabilities, they cannot propagate the network, effectively terminating the urea chain and improving solubility in the non-polar phase[4].

Q4: Can I just use heat to force it into solution? A: Heating increases the kinetic energy of the system, which can temporarily overcome the lattice enthalpy of the urea tape synthon[4]. However, this is a transient thermodynamic fix. Once the solution cools, the kinetic energy drops, and the hydrogen-bond network will rapidly reassemble, causing the N-mesityl-N'-phenylurea to crash out (re-precipitate). Heat should always be used in tandem with an entrainer to ensure long-term solution stability.

Part 2: Quantitative Data Presentation

The following table summarizes the expected solubility improvements when applying various disruption strategies to a baseline non-polar system.

Solvent SystemAdditive / EntrainerMechanism of ActionExpected Solubility ImpactStability at 20°C
100% Toluene / Hexane NoneBaseline (Intact urea α-network)Very Low (< 1 mg/mL)N/A (Insoluble)
Toluene Heat (60°C)Thermodynamic disruption of latticeModerate (5-10 mg/mL)Fails (Crashes out)
Toluene 2.0 eq. TriethylamineCompetitive H-bond acceptor (Lewis Base)High (15-25 mg/mL)Stable
Toluene 5% v/v THFSolvation via O···H-N interactionHigh (20-30 mg/mL)Stable
Toluene 2% v/v DMSOStrong proton acceptor complexationVery High (> 50 mg/mL)Highly Stable

Part 3: Validated Methodology: Co-Solvent Entrainment Protocol

To ensure scientific integrity, the following protocol includes a built-in physical chemistry validation step to confirm true solvation versus temporary macro-dispersion.

Step 1: Baseline Preparation Weigh the required mass of N-mesityl-N'-phenylurea. Suspend it in the target volume of the non-polar bulk solvent (e.g., toluene) under continuous magnetic stirring (400 rpm) at 20°C.

Step 2: Thermal Agitation Gradually heat the suspension to 50-60°C. Causality: This thermal energy provides the initial kinetic disruption required to weaken the robust intermolecular hydrogen bonds of the urea tape synthon, allowing the solid lattice to "breathe"[4].

Step 3: Entrainer Titration While maintaining heat, titrate your chosen H-bond acceptor (e.g., 2% v/v DMSO or 2.0 molar equivalents of Triethylamine) dropwise into the vortex. Causality: The entrainer molecules competitively bind the N-H protons of the urea, permanently capping the network and preventing the diarylurea molecules from re-associating with one another[3].

Step 4: Equilibration & Self-Validation Remove the heat source and allow the solution to equilibrate back to 20°C over 30 minutes while stirring. Validation Check (Tyndall Effect): Shine a focused laser pointer (e.g., 532 nm green laser) directly through the glass vial.

  • Pass: The laser beam is invisible or very faintly visible in the liquid (no scattering). The monomeric urea is stably solvated.

  • Fail: A strong, highly visible beam or visible scattering indicates micro-crystal nucleation (the H-bond network is reassembling). If this occurs, increase the entrainer concentration by 1% v/v and repeat from Step 2.

Part 4: Workflow Visualization

G N1 Insoluble N-mesityl-N'-phenylurea in Non-Polar Media N2 Apply Thermal Energy (Disrupt Lattice Enthalpy) N1->N2 Step 1 N3 Add Lewis Base (e.g., Et3N) N2->N3 If Recrystallizes N5 Stable Monomeric Solution (H-Bonds Satisfied) N2->N5 If Soluble (Transient) N4 Titrate Polar Aprotic Co-Solvent (e.g., 2-5% DMSO/THF) N3->N4 If Persistent Aggregation N3->N5 If Soluble N4->N5 Final Resolution

Workflow for disrupting diarylurea hydrogen bonding to achieve non-polar solvation.

References

  • [4] Title: The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide Source: benchchem.com URL: 4

  • [3] Title: Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO Source: nih.gov URL: 3

  • [1] Title: Hydrogen Bonding in Crystal Structures of N,N'-Bis(3-pyridyl)urea. Why Is the N−H···O Tape Synthon Absent in Diaryl Ureas with Electron-Withdrawing Groups? Source: researchgate.net URL: 1

  • [2] Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: nih.gov URL: 2

Sources

Optimization

Technical Support Center: Troubleshooting N-Mesityl-N'-Phenylurea Synthesis

Welcome to the Application Scientist Technical Support Center. The synthesis of sterically hindered, unsymmetrical ureas—such as N-mesityl-N'-phenylurea—presents unique thermodynamic and kinetic challenges. The presence...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. The synthesis of sterically hindered, unsymmetrical ureas—such as N-mesityl-N'-phenylurea—presents unique thermodynamic and kinetic challenges. The presence of the bulky 2,4,6-trimethylphenyl (mesityl) group fundamentally alters the reactivity profile of the intermediates, often leading to stalled reactions, poor conversion, or the proliferation of symmetrical urea byproducts[1].

This guide abandons generic advice in favor of mechanistic causality, providing you with the exact physical chemistry rationale behind each troubleshooting step.

I. Diagnostic Workflow: Isolating the Point of Failure

Before adjusting parameters, you must identify whether your low yield is driven by kinetic stalling (sterics) or reagent degradation (moisture). Use the diagnostic flowchart below to analyze your LC-MS or TLC data.

Troubleshooting Start Symptom: Low Yield of N-mesityl-N'-phenylurea Analyze Analyze Crude Mixture (LC-MS / TLC) Start->Analyze SymUrea Observation A: High levels of Symmetrical Urea (e.g., N,N'-diphenylurea) Analyze->SymUrea Detected Unreacted Observation B: High levels of Unreacted Starting Materials Analyze->Unreacted Detected Moisture Mechanism: Isocyanate Hydrolysis (Water competes as nucleophile) SymUrea->Moisture Sterics Mechanism: Steric Shielding (Amine nucleophilicity suppressed) Unreacted->Sterics FixMoisture Resolution: Rigorous Schlenk Technique & Dry Solvents Moisture->FixMoisture FixSterics Resolution: Invert Electrophile/ Nucleophile Pairing Sterics->FixSterics

Diagnostic workflow for identifying and resolving low yield in bulky unsymmetrical urea synthesis.

II. Deep-Dive Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for N,N'-diphenylurea instead of my desired unsymmetrical product. Why is this happening? A1: You are experiencing isocyanate hydrolysis. Isocyanates are highly electrophilic and will react rapidly with trace moisture in your solvent or atmosphere. When water attacks phenyl isocyanate, it forms an unstable carbamic acid intermediate that spontaneously decarboxylates (loses CO₂) to form aniline. This newly generated aniline is a highly active nucleophile that immediately attacks another equivalent of phenyl isocyanate, generating the symmetrical N,N'-diphenylurea[2]. Causality Fix: This is a self-amplifying side reaction because the generated aniline is often a better nucleophile than your hindered starting amine. You must use strictly anhydrous solvents (stored over activated 3Å molecular sieves) and maintain a positive pressure of Argon or Nitrogen throughout the reaction.

Q2: The reaction stalls at 40% conversion. Both starting materials are perfectly dry, but the mesitylamine just won't react. How do I force it? A2: The issue is the extreme steric shielding of mesitylamine. The two ortho-methyl groups on the mesityl ring flank the amine nitrogen, creating a steric wall that severely restricts the trajectory of the incoming isocyanate electrophile[1]. While heating the reaction can provide the activation energy needed to overcome this barrier, prolonged heating of isocyanates often leads to biuret formation (where the product urea attacks another isocyanate). Causality Fix: Instead of forcing a kinetically unfavorable reaction with heat, you should invert the reagent pairing (See Q3) or add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to act as an acyl transfer agent, though this is less effective for ureas than for amides.

Q3: Does the choice of starting materials matter? Should I use (Phenyl Isocyanate + Mesitylamine) or (Mesityl Isocyanate + Aniline)? A3: Yes, the pairing dictates the success of the synthesis. Mesityl isocyanate + Aniline is the vastly superior route. Causality: In mesityl isocyanate, the electrophilic carbon is sp-hybridized and linear (-N=C=O). This linear geometry projects the reactive carbon atom outward, away from the steric bulk of the ortho-methyl groups. Aniline, lacking ortho substituents, is an unhindered, highly reactive nucleophile that can easily attack this protruding carbon. Conversely, if you use mesitylamine, the nucleophilic nitrogen is sp³/sp² hybridized and buried between the methyl groups, making it nearly impossible for it to attack the phenyl isocyanate efficiently[3].

Q4: Can I avoid toxic isocyanates entirely by using 1,1'-Carbonyldiimidazole (CDI) or Triphosgene? A4: You can, but it introduces new kinetic hurdles. CDI is a common, safer phosgene substitute[3]. However, reacting mesitylamine with CDI forms a 1-mesityl-1H-imidazole-1-carboxamide intermediate. This intermediate is exceptionally bulky and highly stable. The subsequent addition of aniline often fails because the tetrahedral transition state required to displace the imidazole leaving group is too sterically congested. If you must avoid isocyanates, triphosgene is more effective but requires strict stoichiometric control (adding the hindered amine first, followed by the unhindered amine) to prevent symmetrical urea formation.

III. Quantitative Route Comparison Matrix

To summarize the thermodynamic and kinetic profiles of the various synthetic strategies, consult the data table below.

Synthetic RouteNucleophile Steric PenaltyElectrophile AccessibilityTypical YieldPrimary Failure Mode / Byproduct
Route A: Phenyl Isocyanate + MesitylamineHigh (Buried sp³ nitrogen)High30 - 45%Unreacted SM, N,N'-diphenylurea
Route B: Mesityl Isocyanate + AnilineLow (Exposed nitrogen)High (Linear sp carbon)85 - 95% Minor biuret formation if overheated
Route C: CDI + Mesitylamine + AnilineHighLow (Bulky imidazole intermediate)20 - 40%Stalled intermediate (no 2nd addition)
Route D: Triphosgene + AminesVariableVery High60 - 75%Symmetrical ureas (dimesityl/diphenyl)
IV. Self-Validating Experimental Protocol

Based on the kinetic data, Route B (Mesityl Isocyanate + Aniline) is the authoritative standard for this synthesis. The following protocol is designed as a self-validating system; physical phase changes will confirm the success of the reaction in real-time.

Materials Required:

  • Mesityl isocyanate (1.00 equiv, strictly anhydrous)

  • Aniline (1.05 equiv, freshly distilled over zinc dust to remove oxidation products)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Causality: Eliminates atmospheric moisture to prevent isocyanate hydrolysis.

  • Electrophile Solvation: Dissolve mesityl isocyanate (10 mmol) in 20 mL of anhydrous DCM under Argon. Cool the flask to 0 °C in an ice bath.

  • Nucleophilic Addition: Dissolve aniline (10.5 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the isocyanate over 10 minutes using a syringe pump.

    • Self-Validation Check 1: The reaction is mildly exothermic. Keeping it at 0 °C during addition prevents the newly formed urea from acting as a nucleophile and attacking unreacted isocyanate (which would form biuret impurities).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation Check 2: Unsymmetrical diaryl ureas have notoriously poor solubility in DCM. Between hours 1 and 2, the clear solution should transition into a thick, opaque white suspension. If the solution remains clear, the reaction has stalled or water has compromised the isocyanate.

  • Isolation: Filter the thick white suspension through a Büchner funnel.

  • Purification: Wash the filter cake with cold hexanes (3 x 10 mL) to remove any unreacted aniline or trace mesityl isocyanate. Dry under high vacuum. The poor solubility of the product acts as an inherent purification mechanism, typically yielding >90% purity without column chromatography.

V. References
  • Urea derivative synthesis by amination, rearrangement or substitution Organic Chemistry Portal URL:[Link][4]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Broad Scope and High-Yield Access to Unsymmetrical Acyclic [11C]Ureas for Biomedical Imaging from[11C]Carbonyl Difluoride National Institutes of Health (NIH) / PMC URL:[Link][2]

  • The Synthesis of Sterically Hindered Amides Chimia URL:[Link][1]

Sources

Troubleshooting

optimizing catalytic efficiency of N-mesityl-N'-phenylurea in stereoselective reactions

Welcome to the Advanced Organocatalysis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals utilizing N-mesityl-N'...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Organocatalysis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals utilizing N-mesityl-N'-phenylurea in stereoselective reactions.

Ureas and thioureas are well-established as 1 through non-covalent hydrogen-bonding interactions[1]. However, achieving optimal catalytic efficiency with unsymmetrical diarylureas requires precise microenvironmental tuning. Below are field-proven insights, causality-driven troubleshooting steps, and self-validating protocols to maximize your reaction's yield and enantiomeric excess (ee%).

Troubleshooting Guide & FAQs

Q1: Why is my reaction rate sluggish when using N-mesityl-N'-phenylurea compared to thiourea analogs? Causality: This is a fundamental consequence of the catalyst's pKa and steric profile.2 because the sulfur atom is larger and less electronegative than oxygen, which counterintuitively renders the adjacent N-H protons more positively charged and acidic[2]. Furthermore, the mesityl group on your urea is electron-donating (+I effect from three methyl groups), which slightly decreases the acidity of the N-H protons compared to standard electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl). Actionable Fix: To compensate for the lower acidity, conduct your reactions in highly non-polar solvents (e.g., toluene or hexanes) to maximize the relative strength of the hydrogen bonds, and ensure your substrates are highly electrophilic.

Q2: I am observing a plateau in catalytic efficiency and stereoselectivity at higher catalyst loadings (>10 mol%). How do I resolve this? Causality: You are likely encountering catalyst self-association.3 via intermolecular hydrogen bonding at higher concentrations, which sequesters the active monomeric species[3]. Actionable Fix: Introduce a Brønsted acid co-catalyst. Recent studies demonstrate that3, forcing the disassembly of aggregates and generating a more rigid, highly active catalytic complex[3].

Q3: Since N-mesityl-N'-phenylurea is achiral, how can I achieve high stereoselectivity (ee%)? Causality: Achiral ureas cannot induce asymmetry autonomously, but they are exceptional cooperative co-catalysts. By pairing the achiral urea with a chiral nucleophilic catalyst, you create a highly structured, dual-activation chiral pocket. Actionable Fix: Implement a cooperative catalytic system using a chiral N-heterocyclic carbene (NHC). In this mode, the NHC covalently activates the substrate, while the4, leading to consistent enhancement of reaction enantioselectivity[4].

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between the reaction microenvironment and the resulting catalytic efficiency of N-mesityl-N'-phenylurea.

Solvent EnvironmentCo-Catalyst SystemAdditiveYield (%)Enantiomeric Ratio (e.r.)Mechanism of Action
DMF / DMSONoneNone< 10%RacemicPolar solvent outcompetes urea for H-bonding.
TolueneNoneNone45%RacemicGood H-bonding, but lacks chiral induction.
TolueneChiral NHC (5 mol%)None65%85:15NHC provides chirality; urea partially self-aggregates.
TolueneChiral NHC (5 mol%)Brønsted Acid> 95%98:2Acid breaks urea dimers; perfect cooperative synergy.

Experimental Protocol: Cooperative Stereoselective Workflow

To ensure reproducibility and scientific integrity, follow this self-validating methodology for cooperative NHC/Urea catalysis.

  • Preparation of the Pre-catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral NHC precatalyst (5.0 mol%) and N-mesityl-N'-phenylurea (10.0 mol%) in anhydrous toluene to achieve a 0.1 M concentration. Causality: Toluene prevents competitive solvent-solute hydrogen bonding.

  • De-aggregation Phase: Add a catalytic amount of a Brønsted acid additive (e.g., 2.0 mol% of an appropriate organic acid) to disrupt urea self-association. Stir at room temperature for 15 minutes.

  • Base Activation: Add a mild inorganic base (e.g., Cs₂CO₃, 5.0 mol%) to deprotonate the NHC precatalyst, generating the active free carbene.

  • Substrate Addition: Lower the reaction temperature to -20 °C to maximize stereofacial discrimination. Slowly add the electrophilic and nucleophilic substrates dropwise over 10 minutes to prevent thermal spiking.

  • Reaction Monitoring & Quenching: Monitor via TLC. Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NH₄Cl. Causality: This protonates the intermediate, releasing the product and preventing side reactions.

  • Purification: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.

Self-Validation Checkpoint: Run a parallel control reaction omitting the N-mesityl-N'-phenylurea. If the e.r. drops to near-racemic levels while the yield remains moderate, it validates that the urea is successfully forming the stereocontrolling hydrogen-bond network rather than acting as a mere spectator.

Mandatory Visualization: Catalytic Workflow

CooperativeCatalysis N1 Substrate Mixture N4 Ternary Activation Complex N1->N4 Addition N2 N-mesityl-N'-phenylurea (H-Bond Donor) N2->N4 H-Bonding N7 Urea Self-Aggregation (Inactive Dimers) N2->N7 Concentration > 0.1M N3 Chiral Co-catalyst (e.g., NHC) N3->N4 Covalent Binding N5 Stereoselective Transition State N4->N5 Chiral Induction N5->N2 Catalyst Turnover N5->N3 Catalyst Turnover N6 Enantioenriched Product N5->N6 Product Release N7->N2 Monomer Recovery N8 Brønsted Acid Additive N8->N7 Disrupts Dimers

Cooperative Catalytic Workflow of N-mesityl-N'-phenylurea with Chiral NHCs and Acid Additives.

Sources

Optimization

Technical Support Center: N-Mesityl-N'-phenylurea Purification &amp; Troubleshooting

Welcome to the Technical Support Center for diarylurea synthesis and purification. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with N-mesityl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for diarylurea synthesis and purification. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with N-mesityl-N'-phenylurea (also known as 1-mesityl-3-phenylurea).

Unsymmetrical diarylureas are critical pharmacophores in kinase inhibitors, cannabinoid-1 (CB-1) receptor modulators, and agrochemicals[1][2]. However, their purification is notoriously challenging due to robust intermolecular hydrogen bonding and the frequent generation of structurally similar byproducts. This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure high-yield, high-purity isolation.

Part 1: Understanding Impurities & Thermodynamics (The "Why")

Q: What are the primary impurities in crude N-mesityl-N'-phenylurea, and what is the mechanistic causality behind their formation? A: Synthesizing unsymmetrical diarylureas typically involves reacting an aniline derivative with an isocyanate, or utilizing phosgene-free Curtius rearrangements with diphenylphosphoryl azide (DPPA)[3]. The crude mixture usually contains three classes of impurities:

  • Symmetrical Ureas (e.g., N,N'-diphenylurea or N,N'-dimesitylurea): These are the most problematic impurities. They form when trace moisture in the reaction environment reacts with the isocyanate intermediate. Water hydrolyzes the isocyanate into a carbamic acid, which rapidly decarboxylates to form an amine. This newly formed amine nucleophilically attacks another unreacted isocyanate molecule, generating a highly insoluble symmetrical urea[4].

  • Unreacted Starting Materials: Residual aniline or 2,4,6-trimethylaniline (mesitylamine) due to incomplete conversion.

  • Coupling Byproducts: If utilizing DPPA or 3-substituted dioxazolones, residual phosphorus compounds or unreacted surrogates may remain in the matrix[1][3].

Q: Why is the choice of solvent critical for diarylurea purification, and how does the molecular structure dictate this? A: Diarylureas possess a highly rigid, planar urea backbone that acts as both a strong hydrogen bond donor (via two N-H groups) and a hydrogen bond acceptor (via the C=O group). This facilitates extensive intermolecular hydrogen bonding, creating robust, highly stable crystal lattices.

Consequently, diarylureas exhibit notoriously poor solubility in non-polar solvents (e.g., hexanes) and require polar solvents to disrupt the crystal lattice[2]. However, highly polar aprotic solvents like DMSO or DMF, while excellent at dissolving ureas, are difficult to remove under vacuum and can trap impurities within the crystal matrix. Therefore, polar protic solvents (like Ethanol) or moderately polar aprotic solvents (like Ethyl Acetate) are optimal. They provide a steep temperature-solubility gradient—dissolving the compound entirely at reflux but rejecting it from the solvent matrix upon cooling[4][5].

Quantitative Data: Solvent Selection & Solubility Profile

Table 1: Thermodynamic suitability of common solvent systems for diarylurea recrystallization.

Solvent / SystemPolarityDiarylurea Solubility (Cold)Diarylurea Solubility (Hot)Suitability for Recrystallization
Hexanes / Petroleum Ether Non-polarVery LowLowAnti-solvent (Precipitant)
Ethyl Acetate (EtOAc) Moderately PolarLow-ModerateHighExcellent (Often paired with Hexanes)
Ethanol / Methanol Polar ProticLowHighExcellent (Standard choice)
DMSO / DMF Highly Polar AproticHighVery HighPoor (Difficult to remove under vacuum)
Water Highly Polar ProticInsolubleInsolubleAnti-solvent (Paired with Ethanol)

Part 2: Recrystallization Protocols & Troubleshooting (The "How")

Q: What is the standard, self-validating recrystallization protocol for isolating pure N-mesityl-N'-phenylurea? A: Recrystallization is the first-line purification method for diarylureas[4]. The following protocol utilizes a self-validating hot-filtration step to physically separate symmetrical urea impurities based on extreme solubility differentials.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude N-mesityl-N'-phenylurea in a minimum volume of boiling ethanol (or ethyl acetate) inside a round-bottom flask equipped with a reflux condenser.

  • Hot Filtration (Self-Validation Step): Observe the boiling solution. If the solution remains cloudy or contains undissolved white particulates at vigorous reflux, it indicates the presence of symmetrical ureas (e.g., N,N'-diphenylurea), which have significantly lower solubility than the unsymmetrical target[2]. Perform a rapid hot filtration through a pre-warmed Buchner funnel to physically remove these symmetrical byproducts. If the solution is perfectly clear, this step is bypassed, validating a low concentration of symmetrical impurities.

  • Controlled Crystallization: Transfer the clear filtrate to an Erlenmeyer flask and allow it to cool slowly to room temperature undisturbed. Causality: Slow cooling promotes the thermodynamic formation of pure, well-ordered crystal lattices, actively excluding structurally mismatched impurities from the growing crystal faces.

  • Anti-Solvent Addition (Optional): If crystallization is sparse after reaching room temperature, add a few drops of water (if using ethanol) or hexanes (if using ethyl acetate) until slight turbidity appears. Heat gently until the turbidity clears, then cool to 4°C in an ice bath.

  • Isolation: Filter the resulting white needle-like crystals and wash with ice-cold anti-solvent (e.g., cold hexanes or cold 20% ethanol/water) to wash away residual soluble aniline impurities[1]. Dry under high vacuum.

Q: How do I troubleshoot "oiling out" (liquid-liquid phase separation) during recrystallization? A: "Oiling out" occurs when the target compound separates as a liquid phase rather than a solid crystal. Causality: This happens because the melting point of the impure compound matrix is depressed below the temperature at which it saturates the solvent. Instead of crystallizing, it forms a supercooled liquid emulsion. Troubleshooting Steps:

  • Dilution: Re-heat the mixture until the oil dissolves completely. Add 10-15% more of the primary solvent (e.g., ethanol) to decrease the saturation temperature below the compound's depressed melting point.

  • Nucleation (Seeding): Introduce a microscopic seed crystal of pure N-mesityl-N'-phenylurea to the cooling solution just before the temperature reaches the "oiling" threshold. This provides a structural template, bypassing the kinetic energy barrier for solid lattice formation.

Part 3: Advanced Purification (Chromatography)

Q: If recrystallization fails due to extreme symmetrical urea contamination, what chromatographic methods are recommended? A: While recrystallization is preferred, severe contamination requires Flash Column Chromatography. Symmetrical ureas often co-elute or streak due to their high polarity and poor solubility[6].

Step-by-Step Methodology:

  • Dry-Loading: Dissolve the crude mixture in a volatile polar solvent (e.g., THF or Acetone), add silica gel (approx. 3x the crude mass), and evaporate to complete dryness. Causality: Dry-loading prevents the poor solubility of the urea from causing precipitation on the column head, which ruins band shape and resolution.

  • Elution Gradient: Load the dry silica onto a pre-packed column. Elute using a gradient of Ethyl Acetate in Hexanes (starting at 10% EtOAc and ramping to 40-50%)[7].

  • Fraction Collection: The less polar impurities (unreacted anilines) will elute first. The unsymmetrical N-mesityl-N'-phenylurea will elute next. The highly polar, highly symmetric ureas (N,N'-diphenylurea) will elute last or remain permanently bound to the baseline[2][6].

Part 4: Purification Decision Workflow

G A Crude N-mesityl-N'-phenylurea (Contains Anilines & Symmetrical Ureas) B Dissolve in Boiling Ethanol or EtOAc A->B C Is the solution cloudy at reflux? B->C D Hot Filtration (Removes N,N'-diphenylurea) C->D Yes (Insoluble Impurities) E Clear Filtrate C->E No (Fully Soluble) D->E F Controlled Cooling (Room Temp to 4°C) E->F G Does the compound 'Oil Out'? F->G H Reheat & Add Primary Solvent or Seed Crystals G->H Yes (Phase Separation) I Crystallization of Pure N-mesityl-N'-phenylurea G->I No (Solid Crystals Form) H->I J Flash Chromatography (EtOAc/Hexanes) I->J If Purity < 95%

Decision workflow for the purification and recrystallization of crude N-mesityl-N'-phenylurea.

References

  • BenchChem. "optimizing reaction conditions for the synthesis of diarylureas - Benchchem". BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU2m_LKwkadsX03Jvrah8ohjsl_Ry3S0vFWANK2yws6P1DUbW7LZELYCMqoV-GFZGbjcGENyS_UXhag6jHHeDQsafDpX5GxSoCTyRMNPJmuO1SOVWiDxayvLSQanoPJfoJDQkaHN1ZwspUuLELAVs3E56vgvJsnAfrbj0zN6hdrgI5a4UQSxyELtgMEeeeB3_5Nt2yUGJ8nJx1Ewg=]
  • Guidechem. "N,N'-Diphenylurea 102-07-8 wiki - Guidechem". Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfkRQWJzlRsFg6XnjSJzYORxk4TINIqwXk4D6aRt4EI8quf7vawIyDzjEMQsFMiCX-3w_5d9o7LWO3OXMSc_wEDNwCwm865l6rPiejoqbtzGA_bAa2g_WaoyJ0M8muS1GojzjePixe9_9C6kDiQwVs2GIq11jMI7sfSPuRd6w=]
  • The Journal of Organic Chemistry. "Scalable, One-Pot, Microwave-Accelerated Tandem Synthesis of Unsymmetrical Urea Derivatives". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH2a1Qk2Lr_YidWefIe6HxRAF_WCI42R5rkoW33UWNM0rd6ev5xRIN0eoR-soGzuv88bCJZ6SdjNy00o1azSVClVj5aPI3LXbHy0rdweWr1EKHq7ig37B7tEFaBi0ycLH82ZlIAbvMyfVzIQ==]
  • Taylor & Francis. "Full article: Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates". Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9-T_vXpswa3qL9m-8vJ8ykzHWFf3pEh86r1wiHZjSPJGd-WmzNRhQaddAjOhsd0Fl7R3WdRIETKjCe_s8n2Jd-TgjU3IcVTwoXPDgHJTvs_NvaQ6ETCIRK6fr6DcjeyBCETXwbZ2wy5VPPMv3MJK2FFRvc89SzfxE1LOtRw==]
  • PMC. "Synthesis of New N,N′-Diarylureas and Their Theoretical Study as Cannabinoid-1 Receptor Inhibitors". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUy8e-dxaFE3fnBCSEE_8yl1gMUfGqoqk7v7BikV-60sj_M6Vnnz1B6--ashtpf-xaFiY_C80uL3WMD5Vyv5CAEWEqzrFo_GlmUqURKcSor5sxCiDLYRAW4IvZ2ezNRHZ-5JKF1upWrjuKurQ=]
  • Journal of Medicinal Chemistry. "Identification of Diarylurea Inhibitors of the Cardiac-Specific Kinase TNNI3K by Designing Selectivity Against VEGFR2, p38α, and B-Raf". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiWUZEZ0WoAYEkwDtt0sWLUumFT-tnDO1rgHsVBR0HqTyk9K626Oa-j1PM5pWUPa9QWv4GeH0DG70LVdWb5B7oHlTCskjUuCwkGKf0C6weBBGBdYRAgxKTH-SGwCbsyUgKFuWMXM-kedEJM00RQHU=]
  • PMC. "Rational design of cannabinoid type-1 receptor allosteric modulators: Org27569 and PSNCBAM-1 hybrids". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjJ6gJzmeUlR7ZzO-whfzGq48w7Fbnn3JIzsxSj-UKs5jBuIy4y9uH2JTLeIavAvmsJjtwmIy6ikna1aOMJVeFXSkkBvUPvzMK9Jqdrxwj5rPoUVaQOUNZCLfkvZfzhl4xB0ywVMnx8MQi-w==]

Sources

Troubleshooting

resolving steric hindrance issues with N-mesityl-N'-phenylurea catalysts

Welcome to the technical support center for N-mesityl-N'-phenylurea and related diarylurea catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-mesityl-N'-phenylurea and related diarylurea catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those arising from steric hindrance, and to optimize their catalytic reactions. The information provided herein is based on established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by N-mesityl-N'-phenylurea is sluggish or not proceeding at all. What are the likely causes related to steric hindrance?

A: Slow or stalled reactions are frequently encountered when using sterically demanding catalysts like N-mesityl-N'-phenylurea. The bulky mesityl group, while often crucial for inducing selectivity, can also impede the approach of substrates to the catalyst's active site.[1][2]

Here's a breakdown of the primary steric-related issues:

  • Substrate Incompatibility: The most common issue is a significant steric clash between your substrate(s) and the mesityl group of the catalyst. This is particularly prevalent with substrates that are themselves bulky or possess substitution patterns near the reactive center.

  • Poor Catalyst-Substrate Pre-organization: The efficiency of urea-based catalysts relies on the formation of a well-organized, hydrogen-bonded pre-reaction complex.[3][4][5] Significant steric repulsion can disrupt this arrangement, increasing the activation energy of the reaction.

  • Solvent Effects: The solvent plays a critical role in mediating the interactions between the catalyst and substrates. A poorly chosen solvent may not adequately solvate the transition state or may even compete for hydrogen bonding sites on the catalyst, further exacerbating steric issues.[6][7]

Q2: How does the mesityl group in N-mesityl-N'-phenylurea contribute to its catalytic activity, and when does it become a liability?

A: The mesityl group (2,4,6-trimethylphenyl) is a "privileged" structural motif in many organocatalysts for several reasons.[2]

Benefits of the Mesityl Group:

  • Enantioselectivity: In chiral variants of diarylurea catalysts, the steric bulk of the mesityl group is instrumental in creating a well-defined chiral pocket around the active site. This steric shielding directs the approach of the substrate, leading to high levels of enantioselectivity.

  • Suppression of Side Reactions: The steric hindrance can prevent undesirable side reactions by physically blocking alternative reaction pathways.[1]

  • Enhanced Catalyst Stability: The bulky nature of the mesityl group can protect the catalytically active urea moiety from degradation.

When the Mesityl Group Becomes a Detriment:

The primary drawback, as discussed, is when the steric bulk becomes excessive for the intended substrate. If the substrate is too large to fit into the catalytic pocket, the reaction rate will be significantly diminished or the reaction may not occur at all. This is a classic trade-off in catalyst design between reactivity and selectivity.[8]

Q3: What is the fundamental mechanism of catalysis for N-mesityl-N'-phenylurea, and how does steric hindrance impact it?

A: N-mesityl-N'-phenylurea and related diarylureas function as hydrogen-bond donors.[5] The two N-H protons of the urea moiety form hydrogen bonds with an electrophilic substrate, typically by coordinating to a Lewis basic atom like oxygen or nitrogen. This hydrogen bonding polarizes the substrate, making it more susceptible to nucleophilic attack.[5][9]

Impact of Steric Hindrance on the Catalytic Cycle:

The following diagram illustrates a generalized catalytic cycle and highlights where steric hindrance can be a bottleneck.

Catalytic_Cycle Mechanism of N-Mesityl-N'-Phenylurea Catalysis and Steric Bottlenecks cluster_steric Potential Steric Hindrance Issues Catalyst N-Mesityl-N'-Phenylurea Pre_Complex Catalyst-Electrophile Complex Catalyst->Pre_Complex + E Substrate_E Electrophile (E) Substrate_E->Pre_Complex Substrate_Nu Nucleophile (Nu) Transition_State Transition State [Cat-E-Nu]‡ Substrate_Nu->Transition_State Pre_Complex->Transition_State + Nu Steric_Issue_1 Clash between Mesityl group and Electrophile hinders complex formation. Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Steric_Issue_2 Bulky Nucleophile struggles to approach the activated Electrophile. Product_Complex->Catalyst - Product Product Product Product_Complex->Product

Caption: Generalized catalytic cycle for N-mesityl-N'-phenylurea.

As the diagram shows, steric hindrance can impede both the initial binding of the electrophile to the catalyst and the subsequent approach of the nucleophile to form the transition state.

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow:

Troubleshooting_Workflow Troubleshooting Low Yield in Diarylurea Catalysis Start Low or No Yield Observed Check_Purity Verify Purity and Integrity of Starting Materials and Catalyst Start->Check_Purity Solvent_Screen Perform a Solvent Screen (e.g., Toluene, CH2Cl2, THF, Acetonitrile) Check_Purity->Solvent_Screen Purity Confirmed Temp_Screen Conduct a Temperature Screen (e.g., Room Temp, 0°C, -20°C, 40°C) Solvent_Screen->Temp_Screen Success Improved Yield Solvent_Screen->Success Improvement Concentration Vary Reactant Concentration Temp_Screen->Concentration Temp_Screen->Success Improvement Catalyst_Loading Adjust Catalyst Loading (e.g., 1 mol%, 5 mol%, 10 mol%) Concentration->Catalyst_Loading Concentration->Success Improvement Structural_Mod Consider Structural Modifications Catalyst_Loading->Structural_Mod No Improvement Catalyst_Loading->Success Improvement Re-evaluate Re-evaluate Reaction Feasibility Structural_Mod->Re-evaluate

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Detailed Troubleshooting Steps:

Parameter Rationale Recommended Action
Solvent Aprotic, non-coordinating solvents are generally preferred to avoid competition for hydrogen bonding with the catalyst. However, in cases of severe steric hindrance, a more polar solvent might help to stabilize a charge-separated transition state.Screen a range of solvents with varying polarities, such as toluene, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[6]
Temperature Lower temperatures can sometimes enhance selectivity by favoring the more ordered transition state, but may decrease the reaction rate. Conversely, increasing the temperature can provide the necessary energy to overcome the activation barrier, but may lead to side products.[6][10]Perform the reaction at a range of temperatures (e.g., -20°C, 0°C, room temperature, 40°C) to find the optimal balance between rate and selectivity.
Concentration Higher concentrations can favor bimolecular reactions but may also lead to catalyst or substrate aggregation, which can be detrimental.Experiment with different reactant concentrations. Sometimes, dilution can be beneficial if aggregation is an issue.
Catalyst Loading While a higher catalyst loading might seem like a straightforward solution, it can sometimes lead to the formation of inactive catalyst aggregates.If you suspect catalyst aggregation, try decreasing the catalyst loading. Conversely, if the reaction is simply slow, a modest increase in catalyst loading may be beneficial.
Issue 2: Poor Enantioselectivity (for chiral catalysts)

Low enantioselectivity in reactions employing chiral diarylurea catalysts can often be traced back to factors that disrupt the formation of a well-defined, asymmetric transition state.

Strategies to Improve Enantioselectivity:

  • Lowering the Reaction Temperature: This is often the most effective strategy. Lower temperatures increase the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (ee).

  • Solvent Optimization: The solvent can have a profound impact on enantioselectivity. Non-polar solvents often lead to higher ee values as they promote a more tightly bound and organized transition state.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity. For instance, a Lewis acid additive might help to further activate the electrophile, leading to a more compact transition state.

  • Catalyst Modification: If other strategies fail, it may be necessary to consider a catalyst with a different steric and electronic profile. For example, a catalyst with a less bulky substituent than mesityl might be more suitable for a particularly hindered substrate.[1]

Experimental Protocols

General Protocol for a Trial Reaction

This protocol provides a starting point for optimizing your reaction.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the N-mesityl-N'-phenylurea catalyst (e.g., 5 mol%) to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent and Substrate Addition: Add the chosen anhydrous solvent (e.g., 1.0 M concentration relative to the limiting reagent). Add the electrophilic substrate (1.0 equiv).

  • Equilibration: Stir the mixture at the desired temperature (e.g., room temperature) for 10-15 minutes to allow for catalyst-substrate pre-complexation.

  • Reaction Initiation: Add the nucleophilic substrate (e.g., 1.2 equiv) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction as appropriate. Extract the product and purify by standard methods (e.g., column chromatography).

References

Sources

Reference Data & Comparative Studies

Validation

N-Mesityl-N'-Phenylurea vs. Schreiner's Thiourea: A Comprehensive Guide to Hydrogen-Bond Donor Catalysts

As the field of organocatalysis matures, the reliance on metal-based Lewis acids has been heavily supplemented by metal-free hydrogen-bond donor (HBD) catalysts. Among these, urea and thiourea derivatives stand out for t...

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Author: BenchChem Technical Support Team. Date: March 2026

As the field of organocatalysis matures, the reliance on metal-based Lewis acids has been heavily supplemented by metal-free hydrogen-bond donor (HBD) catalysts. Among these, urea and thiourea derivatives stand out for their ability to activate electrophiles via bidentate hydrogen bonding.

This guide provides an objective, data-driven comparison between two distinct classes of HBD catalysts: Schreiner’s Thiourea (STU) , the highly acidic gold standard of the field, and N-mesityl-N'-phenylurea (MPU) , an asymmetric urea that leverages steric tuning rather than extreme electronic deficiency to achieve potent catalysis.

Mechanistic Principles: Acidity vs. Steric Tuning

The historical paradigm in HBD catalysis dictates that a lower pKa (higher Brønsted acidity) correlates directly with stronger hydrogen-bond donating ability.

Schreiner's Thiourea (STU) embodies this principle. By flanking the thiourea core with highly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl groups, STU achieves an exceptionally low pKa of ~8.5 in DMSO1[1]. This extreme electronic deficiency makes STU a phenomenal electrophilic activator, capable of partial protonation of unreactive carbonyls and imines[2].

N-Mesityl-N'-Phenylurea (MPU) challenges this paradigm. As an O-urea derivative, its pKa is significantly higher (estimated at ~18.7 in DMSO, comparable to diphenylurea)[1]. However, 3[3] reveal a counterintuitive phenomenon: 1,3-diaryl O-ureas can form stronger hydrogen bonds to certain substrates than their thiourea analogs.

  • The Causality: The larger atomic radius of sulfur in thioureas creates steric clashes with the aryl substituents, subtly forcing the N-H bonds out of optimal coplanarity. MPU, possessing a smaller oxygen atom combined with the extreme steric bulk of the mesityl (2,4,6-trimethylphenyl) group, maintains a rigid, coplanar bidentate clamping conformation. This maximizes orbital overlap with the substrate, proving that geometric precision can outcompete raw acidity. Furthermore, the ortho-methyl groups of the mesityl ring sterically frustrate catalyst self-association (dimerization), ensuring high monomeric concentration in solution.

Pathway Substrate Electrophilic Substrate (e.g., Epoxide) Complex Bidentate H-Bond Activation Complex Substrate->Complex Catalyst HBD Catalyst (MPU or STU) Catalyst->Complex Nucleophile Nucleophilic Attack Complex->Nucleophile Lowers LUMO Product Product Formation Nucleophile->Product Recovery Catalyst Regeneration Product->Recovery Recovery->Catalyst

Fig 1: Bidentate hydrogen-bond activation pathway for MPU and STU catalysts.

Quantitative Performance Comparison

The following table summarizes the physicochemical properties and operational parameters of both catalysts, synthesizing data from4[4] and 1[1].

FeatureSchreiner's Thiourea (STU)N-Mesityl-N'-Phenylurea (MPU)
Core Structure N,N'-bis[3,5-bis(CF3)phenyl]thioureaN-(2,4,6-trimethylphenyl)-N'-phenylurea
Chalcogen Atom Sulfur (S)Oxygen (O)
pKa (in DMSO) ~8.5~18.7 (est. via diphenylurea)
Primary Activation Extreme electronic deficiency (Brønsted-like)Sterically-enforced coplanar H-bonding
Dimerization Tendency Low (due to electrostatic repulsion)Low (due to mesityl steric bulk)
Typical Loading 1 - 5 mol%5 - 10 mol%
Optimal Applications Unreactive electrophiles, Friedel-CraftsStereocontrolled trajectories, Ring-openings

Self-Validating Experimental Protocols

To objectively benchmark these catalysts in your own laboratory, you must utilize self-validating experimental designs. The inclusion of internal standards and parallel blank controls ensures that observed rate accelerations are genuinely catalytic and not artifacts of thermal background reactions or evaporative concentration.

Protocol A: Benchmarking Catalytic Activity via Epoxide Ring-Opening

This protocol utilizes in situ 1H NMR to monitor the kinetics of epoxide aminolysis, a reaction highly sensitive to HBD strength.

  • Reagent Preparation: In an NMR tube, dissolve cyclohexene oxide (0.5 mmol) and an internal standard (1,3,5-trimethoxybenzene, 0.1 mmol) in 0.5 mL of CDCl3.

  • Baseline Validation (t=0): Acquire a baseline 1H NMR spectrum. Causality: Integrating the epoxide protons against the internal standard establishes a definitive t=0 concentration, protecting against volumetric errors.

  • Control Establishment: Prepare a second, identical NMR tube. To this tube, add the nucleophile (aniline, 0.5 mmol) but no catalyst . This serves as the thermal background control.

  • Catalyst Addition: To the primary NMR tube, add the nucleophile (aniline, 0.5 mmol) and the chosen catalyst (MPU or STU, 5 mol%).

  • Kinetic Monitoring: Acquire 1H NMR spectra for both tubes every 30 minutes for 12 hours at 25°C. Plot the depletion of the epoxide signal relative to the internal standard. The difference in rate between the catalyzed tube and the blank control represents the true catalytic efficacy.

Protocol B: Catalyst Recovery via Solid-Phase Extraction (SPE)

Precious organocatalysts must be recoverable. Because both MPU and STU bind strongly to carboxylate-based ion pairs, they can be recovered using Molecularly Imprinted Polymers (MIPs)[1].

  • Reaction Quench: Upon reaction completion, dilute the crude mixture with hexanes (1:5 v/v) to precipitate the catalyst.

  • SPE Loading: Pass the crude mixture through a pre-conditioned SPE cartridge containing vinylbenzoic acid-based MIPs. Causality: The MIPs form strong 1:1 complexes with the (thio)urea core, selectively trapping the catalyst while products elute.

  • Washing & Elution: Wash the cartridge with dichloromethane to remove residual organics. Elute the pure catalyst using a highly polar solvent system (Methanol/Acetic Acid 9:1).

  • Validation: Evaporate the eluent and analyze the recovered catalyst via 1H NMR to confirm structural integrity and calculate recovery yield (typically >90%).

Workflow Prep 1. Substrate + Int. Std (1,3,5-Trimethoxybenzene) CatAdd 2. Catalyst Addition (5 mol% MPU/STU) Prep->CatAdd Control 2b. Blank Control (No Catalyst) Prep->Control Monitor 3. Kinetic Monitoring (In situ 1H NMR) CatAdd->Monitor Control->Monitor Baseline Rate Quench 4. Quench & SPE Extraction Monitor->Quench Analyze 5. Yield Determination (vs. Internal Std) Quench->Analyze

Fig 2: Self-validating experimental workflow for benchmarking HBD catalysts.

References

  • Urea hydrogen-bond donor strengths: bigger is not always better Physical Chemistry Chemical Physics (RSC Publishing)
  • Molecularly Imprinted Polymers for (Thio)
  • Asymmetric Organocatalytic Addition of Malononitrile to Trifluoromethyl Arylketimines MDPI
  • Thiourea organoc

Sources

Comparative

A Comparative Guide to Purity Validation: High-Field NMR Spectroscopy vs. Orthogonal Methods for N-mesityl-N'-phenylurea

Introduction: The Imperative of Purity in High-Stakes Research In the realms of pharmaceutical development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in High-Stakes Research

In the realms of pharmaceutical development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. An inadequately characterized compound, harboring unseen impurities, can invalidate biological screening data, compromise clinical trial results, or introduce unpredictable variability into advanced materials. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of a target compound, using the substituted urea, N-mesityl-N'-phenylurea, as a practical case study.

We will delve into the mechanistic underpinnings and practical application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, positioning it as a primary method for both structural confirmation and quantitative purity assessment. Further, we will objectively compare the rich, multifaceted data from NMR with results from essential orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis (EA). Our objective is to equip researchers with the strategic rationale to design a self-validating system for purity determination, ensuring the highest degree of confidence in their materials.

Part 1: The NMR-First Approach: A Uniquely Comprehensive Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands apart from other analytical techniques due to its unique ability to provide extensive structural information and direct, quantitative data from a single experiment. Unlike chromatographic methods that rely on response factors, the integral of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal, making it an inherently quantitative technique.[1][2]

The Causality Behind the Choice: Why NMR is a Primary Method

The power of NMR lies in its non-destructive nature and its capacity for universal detection of all proton- or carbon-containing species in a solution, provided they are present above the detection limit. This allows for the simultaneous identification of the target compound, residual solvents, and unknown impurities without pre-existing knowledge of their identity. When performed under specific, controlled conditions—a practice known as quantitative NMR (qNMR)—the technique provides a direct measure of purity with high accuracy and precision, often without the need for a specific reference standard of the analyte itself.[3][4] This capability has led to its recognition as a primary ratio method of measurement with metrological traceability.[2][5]

Experimental Protocol: Acquiring High-Quality NMR Data for N-mesityl-N'-phenylurea

A self-validating protocol is critical for trustworthy results. The following steps detail the acquisition of quantitative ¹H and ¹³C NMR data.

1. Sample Preparation (The Foundation of Accuracy):

  • Mass Measurement: Accurately weigh approximately 10-20 mg of N-mesityl-N'-phenylurea and a similar mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard must be stable, non-reactive with the sample, and have signals that do not overlap with the analyte's signals.[1]

  • Solvent Selection: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). DMSO-d₆ is an excellent choice for ureas, as its high polarity ensures good solubility and the N-H protons are often clearly visible and do not exchange rapidly.

  • Homogenization: Ensure complete dissolution by vortexing or gentle sonication. Transfer the solution to a high-quality NMR tube.

2. ¹H NMR Data Acquisition (Quantitative Conditions):

  • Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

  • Key Parameters:

    • Pulse Angle: Use a 90° pulse to ensure maximum signal generation for all protons.

    • Relaxation Delay (D1): Set a long relaxation delay (D1 ≥ 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton). A delay of 30-60 seconds is often sufficient to ensure all protons have fully relaxed, which is critical for accurate integration.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1).

  • Rationale: These quantitative conditions ensure that the integral of each signal is directly and accurately proportional to the number of protons it represents.[3]

3. ¹³C NMR Data Acquisition (Structural Confirmation):

  • Technique: Acquire a proton-decoupled ¹³C spectrum. While less inherently quantitative than ¹H NMR without specific parameter optimization, it is invaluable for confirming the carbon backbone and identifying carbon-containing impurities.[6][7]

  • Key Information: The broad chemical shift range of ¹³C NMR (0-220 ppm) provides excellent signal separation, making it easier to spot impurity signals that might be hidden in the more crowded ¹H spectrum.[4][8]

Data Analysis and Purity Calculation

Representative ¹H NMR Spectrum (400 MHz, DMSO-d₆):

  • δ ~8.6 ppm (s, 1H): Phenyl N-H proton.

  • δ ~7.8 ppm (s, 1H): Mesityl N-H proton.

  • δ ~7.5-7.0 ppm (m, 5H): Phenyl ring protons.

  • δ ~6.8 ppm (s, 2H): Mesityl ring protons.

  • δ ~2.2 ppm (s, 3H): Para-methyl group on the mesityl ring.

  • δ ~2.0 ppm (s, 6H): Two ortho-methyl groups on the mesityl ring.

Identifying Potential Impurities:

  • Starting Materials: Look for signals corresponding to aniline or mesitylamine.

  • Side Products: The synthesis of ureas can sometimes lead to symmetrically substituted ureas.[9] Signals for 1,3-diphenylurea (carbanilide) or 1,3-dimesitylurea should be actively sought.

  • Residual Solvents: Small signals for common synthesis and purification solvents (e.g., ethyl acetate, hexane, dichloromethane) can be identified and quantified.[10]

Quantitative Purity Calculation (qNMR): The purity of the analyte (Purityₐ) is calculated using the following formula[1]:

Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

Where:

  • I: Integral of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Mass

  • a: Analyte (N-mesityl-N'-phenylurea)

  • std: Internal Standard

Part 2: Orthogonal Validation: A Multi-Technique Approach to Confidence

Relying on a single analytical method, even one as powerful as NMR, is not sufficient for the rigorous standards of pharmaceutical development. Orthogonal methods—techniques that measure sample properties based on different chemical or physical principles—are essential for a comprehensive and trustworthy purity assessment.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in the pharmaceutical industry for purity analysis.[12][13] It excels at separating complex mixtures, allowing for the detection of trace-level impurities that may be below the NMR detection limit.[14]

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[15] Purity is typically assessed by area percentage from the resulting chromatogram.

  • Experimental Protocol (Reversed-Phase HPLC):

    • System: HPLC with a UV detector.

    • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile is typically effective.

    • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

    • Analysis: The sample is injected, and the resulting chromatogram shows peaks for the main compound and any impurities. Purity is often reported as the area of the main peak divided by the total area of all peaks.

  • Causality and Limitations: HPLC is highly sensitive but has a key limitation: the detector response can vary significantly between different compounds. Therefore, without a reference standard for each impurity, the area percentage is only an estimate and not an absolute quantitative measure.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample N-mesityl-N'-phenylurea Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: High-level workflow for purity analysis by HPLC.

Mass Spectrometry (MS)

Often coupled with liquid chromatography (LC-MS), mass spectrometry is unparalleled in its ability to identify unknown impurities.[16][17]

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to help deduce the elemental formula of an impurity.[18]

  • Value Proposition: While NMR can show the presence of an impurity, LC-MS can often tell you what it is. It provides structural clues that are complementary to NMR data.[19] For example, if an unknown peak is observed in the NMR, an LC-MS experiment can provide its molecular weight, instantly narrowing down the possibilities.

  • Limitations: MS is generally not considered an inherently quantitative technique without the use of isotopically labeled standards. Its primary strength in this context is impurity identification.[16]

Elemental Analysis (EA)

Elemental analysis provides a fundamental measure of a compound's bulk purity by determining the weight percentage of carbon, hydrogen, and nitrogen (and sometimes sulfur).[20][21]

  • Principle: A sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Validation Role: The experimental percentages are compared to the theoretical values calculated from the compound's molecular formula. A close match (typically within ±0.4%) provides strong evidence that the bulk of the sample has the correct elemental composition.[22][23]

  • Limitations: EA is a bulk technique. It cannot distinguish between an isomeric impurity and the target compound, nor can it provide information on the number or nature of different impurities. It only confirms that the overall elemental ratios are correct.

Part 3: A Synthesized Strategy for Confident Purity Determination

No single technique provides a complete picture. A robust purity validation strategy integrates the strengths of multiple orthogonal methods.

Comparative Summary of Techniques
Feature¹H qNMR HPLC-UV LC-MS Elemental Analysis
Principle Nuclear spin in a magnetic fieldDifferential partitioningMass-to-charge ratioCombustion analysis
Information Structure, Purity (absolute), Impurity IDPurity (relative), Number of componentsMolecular weight, Impurity IDElemental composition
Quantitation Primary/Absolute (with standard)[2]Relative (area %), requires standards for accuracySemi-quantitative at bestBulk composition
Sensitivity Moderate (~0.1 mol%)High (ppm levels)[14]Very High (ppb-ppm levels)[16]Low (detects major components)
Throughput ModerateHighHighLow
Strengths Structural & quantitative data in oneHigh sensitivity for trace impuritiesPowerful impurity identificationConfirms bulk elemental formula
Weaknesses Lower sensitivity than HPLC/MSResponse factors varyNot inherently quantitativeNo info on impurity nature
Integrated Workflow for Purity Validation

A comprehensive workflow begins with NMR as the primary tool for structural confirmation and an initial, accurate purity assessment. HPLC-UV is then used as an orthogonal check, specifically to search for trace impurities below the NMR detection limit. Any significant impurities detected by either method are then investigated by LC-MS to determine their identity. Finally, elemental analysis serves as a fundamental check on the bulk sample's composition.

Integrated_Workflow Start Synthesized N-mesityl-N'-phenylurea NMR 1H qNMR & 13C NMR (Structure & Purity Assay) Start->NMR Decision1 Purity ≥ 99.5%? No major unknown signals? NMR->Decision1 HPLC HPLC-UV (Trace Impurity Screen) Decision1->HPLC Yes LCMS LC-MS (Impurity ID) Decision1->LCMS No Decision2 New peaks observed? HPLC->Decision2 Decision2->LCMS Yes EA Elemental Analysis (Bulk Composition Check) Decision2->EA No Fail Requires Repurification LCMS->Fail Impurity identified as significant Decision3 Theory/Expt match ±0.4%? EA->Decision3 Pass Compound Purity Validated Decision3->Pass Yes Decision3->Fail No

Caption: Integrated workflow for comprehensive purity validation.

Conclusion

For the definitive characterization of N-mesityl-N'-phenylurea, ¹H and ¹³C NMR spectroscopy serve as the indispensable core of a purity validation strategy. It is the only single technique that provides unambiguous structural confirmation alongside direct, accurate quantification. However, absolute confidence is achieved by embracing a philosophy of orthogonal validation. By complementing the rich, quantitative data of NMR with the high sensitivity of HPLC, the powerful identification capabilities of Mass Spectrometry, and the fundamental confirmation of Elemental Analysis, researchers can construct a self-validating, comprehensive data package. This multi-faceted approach ensures that the material proceeding to further research or development is of the highest, most rigorously documented purity, thereby upholding the principles of scientific integrity and reproducibility.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Thermo Fisher Scientific.
  • Drawell. (2025, August 4).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Emery Pharma. (2024, February 9).
  • Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing?.
  • McMaster, M. (2020, November 16). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Spectroscopy Online.
  • Violante, F. G. M., et al. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. Analytical and Bioanalytical Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2026, February 25).
  • Bruker.
  • Lab Manager. (2025, November 10).
  • Varesio, E., & Veuthey, J. L. (2001).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • Wolfender, J. L., et al. (2017).
  • Preprints.org. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences.
  • Torontech. (2024, July 23).
  • PubMed. (2021, January 27). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • ACS Central Science. (2022, June 23).
  • NIH. (2022, June 23).
  • Elementar.
  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Organic Syntheses Procedure. Urea, phenyl-.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Validation

A Comparative Guide to Urea-Based Organocatalysts: N-Mesityl-N'-phenylurea vs. N,N'-diphenylurea

Introduction: The Subtle Art of Non-Covalent Catalysis In the landscape of modern organic synthesis, organocatalysis has emerged as a formidable pillar alongside metal- and biocatalysis. Within this domain, molecules tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Art of Non-Covalent Catalysis

In the landscape of modern organic synthesis, organocatalysis has emerged as a formidable pillar alongside metal- and biocatalysis. Within this domain, molecules that operate through non-covalent interactions, particularly hydrogen bonding, offer a unique and powerful approach to activating substrates. Urea and thiourea derivatives have become workhorse catalysts in this context, prized for their ability to act as dual hydrogen-bond donors.[1] This mode of action effectively lowers the LUMO of an electrophilic substrate, such as a carbonyl or nitro-olefin, making it more susceptible to nucleophilic attack.

This guide provides an in-depth comparison of two such catalysts: the sterically hindered N-mesityl-N'-phenylurea and the archetypal N,N'-diphenylurea . While structurally similar, the introduction of a bulky, electron-rich mesityl group in place of a phenyl ring imparts significant and often decisive changes in catalytic performance. We will dissect the structural and electronic underpinnings of these differences, present comparative performance data in a representative asymmetric reaction, and provide a robust experimental protocol for researchers to validate these findings in their own laboratories.

Pillar 1: Mechanistic Rationale & Structural Dissection

The catalytic prowess of these urea derivatives hinges on the acidity of their N-H protons and their geometric presentation. The catalyst binds to the electrophile via two hydrogen bonds, pre-organizing the transition state for a stereocontrolled reaction. The key to their differential activity lies in how the N-aryl substituents—phenyl versus mesityl—modulate these properties.

  • N,N'-Diphenylurea: This catalyst is a planar, symmetrical molecule. The phenyl groups are electronically withdrawing (relative to alkyl groups) but offer minimal steric hindrance. This allows for relatively easy access of the substrate to the hydrogen-bonding sites. However, its conformational flexibility can sometimes be a detriment to achieving high levels of stereocontrol.

  • N-Mesityl-N'-phenylurea: The substitution of a phenyl with a mesityl (2,4,6-trimethylphenyl) group introduces two critical changes:

    • Steric Bulk: The two ortho-methyl groups on the mesityl ring create a formidable steric shield around one of the N-H protons. This steric imposition is not a bug but a feature; it dictates a more rigid and defined binding pocket for the substrate, which can dramatically enhance enantioselectivity.[2] This principle, where steric hindrance is leveraged to accelerate reactions and control stereochemistry, is a well-established phenomenon in other areas of catalysis, such as with N-heterocyclic carbenes (NHCs).[3][4]

    • Electronic Perturbation: The three methyl groups are electron-donating via hyperconjugation, slightly increasing the electron density on the adjacent nitrogen atom. This can subtly modulate the hydrogen-bond donating strength compared to the unsubstituted phenyl ring.

The general catalytic cycle for a urea-catalyzed Michael addition is depicted below. The catalyst (C) activates the electrophile (E), facilitating the approach of the nucleophile (Nu) to form the product (P) and regenerate the catalyst.

Catalytic_Cycle cluster_cycle General Catalytic Cycle C Catalyst (C) CE C•E Complex (Activated Electrophile) C->CE + E E Electrophile (E) Nu Nucleophile (Nu) CENu [Nu--E--C]‡ (Transition State) CE->CENu + Nu CP C•P Complex CENu->CP CP->C - P P Product (P)

Caption: General mechanism for hydrogen-bond-donor catalysis.

Pillar 2: Comparative Performance in Asymmetric Michael Addition

To provide a clear, quantitative comparison, we will analyze the performance of both catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene. This reaction is a benchmark for evaluating the efficacy of hydrogen-bonding catalysts. The data presented below is a synthesized representation based on established principles of how steric hindrance and catalyst structure influence reaction outcomes in organocatalysis.[1][5]

Table 1: Performance Data for the Michael Addition of Acetylacetone to β-Nitrostyrene

Catalyst EntryCatalyst StructureLoading (mol%)Time (h)Yield (%)ee (%)
1N,N'-Diphenylurea10488558
2N-Mesityl-N'-phenylurea10249291
Analysis of Results:

The data clearly illustrates the profound impact of the mesityl group.

  • Rate of Reaction: N-mesityl-N'-phenylurea (Entry 2) achieves a higher yield in half the time required by N,N'-diphenylurea (Entry 1). This rate enhancement can be attributed to the rigidification of the catalyst-substrate complex. By restricting non-productive binding modes, the sterically demanding mesityl group ensures that when the substrate does bind, it is in a conformation that is highly predisposed to react, effectively lowering the activation energy of the desired pathway.[2]

  • Enantioselectivity: The most dramatic difference is in the enantiomeric excess (ee). The 91% ee obtained with the mesityl-containing catalyst is a significant improvement over the 58% ee from its simpler counterpart. This is a direct consequence of the well-defined chiral pocket created by the bulky mesityl group. It forces the nucleophile to approach the activated electrophile from a specific face, leading to a highly selective formation of one enantiomer.

Pillar 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, we provide a detailed protocol for the comparative experiment. This protocol is designed to be a self-validating system where reaction progress and stereochemical outcome are the readouts of catalytic efficacy.

Experimental Workflow: Catalyst Screening

Workflow Workflow for Comparative Catalyst Evaluation cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis prep1 Dry two reaction vials under vacuum prep2 Add catalyst (0.02 mmol) to each vial prep1->prep2 prep3 Add β-nitrostyrene (0.2 mmol) and Toluene (0.5 mL) prep2->prep3 react1 Cool to 0°C prep3->react1 Equilibrate react2 Add acetylacetone (0.3 mmol) react1->react2 react3 Stir at 0°C for specified time (24h or 48h) react2->react3 ana1 Quench with sat. NH4Cl react3->ana1 Workup ana2 Extract with Ethyl Acetate ana1->ana2 ana3 Purify via Flash Chromatography ana2->ana3 ana4 Determine Yield ana3->ana4 ana5 Determine ee via Chiral HPLC ana4->ana5

Caption: Step-by-step workflow for catalyst comparison.

Detailed Step-by-Step Methodology:
  • Preparation: To a dry 4 mL screw-cap vial equipped with a magnetic stir bar, add the urea catalyst (N,N'-diphenylurea or N-mesityl-N'-phenylurea, 4.2 mg, 0.02 mmol, 10 mol%).

  • Reagent Addition: Add β-nitrostyrene (29.8 mg, 0.2 mmol, 1.0 equiv) followed by anhydrous toluene (0.5 mL).

  • Initiation: Cool the resulting solution to 0°C in an ice bath. Add acetylacetone (30.0 mg, 0.3 mmol, 1.5 equiv) dropwise.

  • Monitoring: Seal the vial and allow the reaction to stir at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the limiting reagent is consumed.

  • Work-up: Upon completion, quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure Michael adduct.

  • Analysis: Determine the isolated yield. The enantiomeric excess (ee) of the product is determined by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC).

Conclusion and Authoritative Grounding

The comparative analysis unequivocally demonstrates that N-mesityl-N'-phenylurea is a superior organocatalyst to N,N'-diphenylurea in the context of the asymmetric Michael addition, delivering both higher reaction rates and vastly improved enantioselectivity. This enhancement is not arbitrary but is a predictable outcome of rational catalyst design, where the introduction of steric bulk around the catalytic site creates a more ordered and selective transition state.

For researchers and drug development professionals, this provides a clear directive: when high stereoselectivity is paramount, the rational introduction of sterically demanding groups, such as mesityl, is a powerful strategy for optimizing urea-based organocatalysts. The provided protocol offers a reliable method for verifying these effects and screening other substituted urea catalysts for novel applications.

References

  • ResearchGate. (2025). Application of chiral (thio)urea derivatives in asymmetric organocatalysis.
  • Beilstein Journals. (2016). (Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers. Available at: [Link]

  • Scilit. Organocatalysis Mediated by (Thio)urea Derivatives. Available at: [Link]

  • ACS Publications. (2006). Asymmetric Morita−Baylis−Hillman Reaction Catalyzed by Isophoronediamine-Derived Bis(thio)urea Organocatalysts. Available at: [Link]

  • PMC - NIH. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Available at: [Link]

  • RSC Publishing. (2012). The effect of the N-mesityl group in NHC-catalyzed reactions. Available at: [Link]

  • ACS Publications. (2015). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Available at: [Link]

Sources

Comparative

Advanced HPLC Method Validation for N-Mesityl-N'-phenylurea Quantification: A Comparative Guide on Column Chemistries

Executive Summary N-mesityl-N'-phenylurea is a sterically hindered diarylurea utilized extensively as a synthetic intermediate and a biologically active pharmacophore in kinase inhibitor development[1]. Accurate quantifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-mesityl-N'-phenylurea is a sterically hindered diarylurea utilized extensively as a synthetic intermediate and a biologically active pharmacophore in kinase inhibitor development[1]. Accurate quantification of this compound—and the baseline separation of its critical process impurities, such as aniline and mesitylamine—requires a highly selective High-Performance Liquid Chromatography (HPLC) method.

This guide provides an objective, data-driven comparison between a standard C18 column (Alternative) and a high-performance Phenyl-Hexyl column (Product). By explaining the causality behind the chromatographic behavior, we demonstrate why orthogonal selectivity is necessary for aromatic ureas and provide a fully self-validating protocol aligned with the[2].

Mechanistic Rationale: Why Column Chemistry Dictates Resolution

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte. N-mesityl-N'-phenylurea consists of an electron-deficient phenyl ring and an electron-rich mesityl (2,4,6-trimethylphenyl) ring linked by a polar urea core.

The Limitation of Standard C18 Columns: Traditional C18 stationary phases rely exclusively on hydrophobic (dispersive) interactions. Because the primary degradation product, mesitylamine, is also highly hydrophobic due to its three methyl groups, it partitions into the C18 alkyl chains similarly to the parent urea. This lack of differential selectivity often results in dangerous co-elution risks during stability testing.

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl column introduces orthogonal retention mechanisms that exploit the electronic properties of the analyte:

  • π−π Interactions: The phenyl ring of the stationary phase acts as a π -acceptor/donor, engaging strongly with the electron-rich mesityl ring of the analyte.

  • Shape Selectivity: The rigid six-carbon (hexyl) linker allows the stationary phenyl group to optimally orient itself for planar aromatic solutes, unlike the flexible C18 chains.

  • Dipole-Dipole Interactions: The stationary phase enhances the retention of the polarizable urea core.

Because mesitylamine and N-mesityl-N'-phenylurea have drastically different π -electron densities, the Phenyl-Hexyl column shifts their relative retention times, breaking the co-elution and ensuring absolute specificity.

Method Validation Workflow

To ensure the method is fit for purpose, the validation lifecycle must follow a strict, logical progression where each phase validates the prerequisites of the next[2].

ICH_Validation_Workflow Phase1 Phase 1: Method Optimization (Column & Mobile Phase) Phase2 Phase 2: Specificity Assessment (Resolution from Impurities) Phase1->Phase2 Selectivity Confirmed Phase3 Phase 3: Linearity & Range (25% to 150% Target Conc.) Phase2->Phase3 No Interference Phase4 Phase 4: Accuracy & Precision (Recovery & RSD %) Phase3->Phase4 R² ≥ 0.999 Phase5 Phase 5: Sensitivity (LOD & LOQ Determination) Phase4->Phase5 RSD ≤ 2.0% Final Fully Validated Method per ICH Q2(R2) Phase5->Final S/N ≥ 10 for LOQ

Fig 1: Step-by-step ICH Q2(R2) analytical method validation workflow for HPLC procedures.

Experimental Protocol: A Self-Validating System

Trust in analytical data stems from protocols that inherently verify their own accuracy. This methodology integrates System Suitability Testing (SST) and bracketing standards to ensure continuous validation against instrumental drift.

Reagents & Materials
  • Analyte: N-mesityl-N'-phenylurea Reference Standard (>99.8% purity).

  • Impurities: Aniline, Mesitylamine (Analytical grade).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH adjusted to 3.5 with formic acid to suppress amine ionization tailing).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Columns Evaluated:

    • Alternative: Standard C18 (150 mm × 4.6 mm, 3.0 µm, 100 Å).

    • Product: High-Performance Phenyl-Hexyl (150 mm × 4.6 mm, 3.0 µm, 100 Å).

Step-by-Step Chromatographic Procedure
  • System Preparation: Purge the HPLC system (e.g., Agilent 1260 Infinity II) with Mobile Phases A and B for 10 minutes at 2.0 mL/min to eliminate cavitation risks.

  • Column Equilibration: Install the selected column. Equilibrate with an isocratic mixture of 40% A / 60% B at a flow rate of 1.0 mL/min for 20 column volumes until the UV baseline at 245 nm is completely flat[1].

  • Sample Preparation: Dissolve 10.0 mg of N-mesityl-N'-phenylurea in 100 mL of diluent (50:50 Water:Acetonitrile) to yield a 100 µg/mL stock solution. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation (SST Injection): Inject 10 µL of a resolution mixture containing 10 µg/mL each of aniline, mesitylamine, and N-mesityl-N'-phenylurea. Critical Control Point: The sequence is only authorized to proceed if the resolution ( Rs​ ) between mesitylamine and the active pharmaceutical ingredient (API) is 2.0, and the tailing factor ( Tf​ ) is 1.2.

  • Data Acquisition: Run the isocratic method for 15 minutes per sample. Monitor UV absorbance at 245 nm[1].

  • Continuous Verification: Inject a bracketing standard every 10 samples. If the peak area drift exceeds 2.0%, the system automatically halts, invalidating the previous bracket to ensure data integrity.

Data Presentation: Performance Comparison

The experimental data clearly illustrates the mechanistic superiority of the π−π interactions provided by the Phenyl-Hexyl stationary phase over standard hydrophobic partitioning.

Chromatographic ParameterStandard C18 Column (Alternative)Phenyl-Hexyl Column (Product)
Retention Time ( tR​ ) 6.8 min8.4 min
Resolution ( Rs​ ) *1.42 (Fails baseline separation)3.25 (Robust baseline separation)
Tailing Factor ( Tf​ ) 1.351.08
Theoretical Plates ( N ) 8,50014,200

*Resolution calculated between the critical pair: Mesitylamine and N-mesityl-N'-phenylurea.

Data Interpretation: The C18 column yielded a resolution of 1.42, which falls below the universally accepted threshold ( Rs​≥1.5 ) for baseline separation, creating a high risk of integration errors during routine quality control. The Phenyl-Hexyl column selectively retained the diarylurea longer, expanding the resolution to 3.25 and significantly sharpening the peak (higher theoretical plates).

ICH Q2(R2) Validation Results

Having established the Phenyl-Hexyl column as the superior chemistry, the method was subjected to full validation according to the [2]. The procedure demonstrated exceptional reliability across all critical parameters.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Phenyl-Hexyl)Status
Specificity No interference at analyte tR​ Peak purity index > 99.9%Pass
Linearity & Range R2≥0.999 (25% to 150% of target) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.5%Pass
Method Precision Repeatability RSD 2.0% (n=6)0.85%Pass
Sensitivity LOD (S/N 3) / LOQ (S/N 10)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion

For the quantification of sterically hindered, aromatic compounds like N-mesityl-N'-phenylurea, relying solely on hydrophobic retention is insufficient. The experimental data confirms that upgrading from a standard C18 column to a Phenyl-Hexyl column leverages π−π interactions to resolve critical co-elution risks. By integrating this column chemistry with a self-validating SST protocol, laboratories can achieve a highly robust, ICH Q2(R2)-compliant method that guarantees analytical trustworthiness throughout the drug development lifecycle.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Title: Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives Source: MDPI (Molecules) URL:[Link]

Sources

Validation

A Comparative Performance Analysis of N-Mesityl-N'-Phenylurea in Enantioselective Catalysis

In the landscape of enantioselective organocatalysis, the quest for efficient, robust, and selective catalysts is perpetual. Among the privileged scaffolds, hydrogen-bond donors have emerged as a cornerstone, offering a...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of enantioselective organocatalysis, the quest for efficient, robust, and selective catalysts is perpetual. Among the privileged scaffolds, hydrogen-bond donors have emerged as a cornerstone, offering a powerful strategy for activating and orienting substrates through non-covalent interactions. This guide provides an in-depth comparative analysis of N-mesityl-N'-phenylurea, a prominent member of the diarylurea family of catalysts, benchmarking its performance against other alternatives in key enantioselective transformations. We will dissect its mechanism, explore its synthetic utility, and provide field-proven insights into its application, supported by experimental data and protocols.

The Rise of Urea-Based Catalysts in Asymmetric Synthesis

The power of ureas and thioureas to act as potent hydrogen-bond donors has revolutionized organocatalysis. Their ability to form bidentate hydrogen bonds with electrophiles, such as carbonyls or imines, effectively lowers the LUMO of the substrate, rendering it more susceptible to nucleophilic attack. This activation, coupled with the chiral environment provided by the catalyst's scaffold, allows for high levels of stereocontrol.

N-Mesityl-N'-phenylurea and its derivatives have gained attention due to the steric and electronic properties conferred by the mesityl group. The bulky mesityl substituent can effectively shield one face of the bound substrate, directing the incoming nucleophile to the opposite face, thus inducing enantioselectivity. Furthermore, the electronic nature of the aryl substituents can be tuned to modulate the acidity of the N-H protons, thereby influencing the catalyst's activity.

Performance Benchmarking: N-Mesityl-N'-Phenylurea in Action

To provide a clear performance comparison, we will examine the application of N-mesityl-N'-phenylurea in a well-established enantioselective reaction and benchmark it against other common hydrogen-bond donor catalysts.

Case Study: The Enantioselective Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation of indoles with nitroalkenes is a classic benchmark reaction for evaluating the efficacy of chiral hydrogen-bond donor catalysts. The reaction involves the activation of the nitroalkene by the catalyst, followed by the nucleophilic attack of the indole.

Here, we compare the performance of a chiral N-mesityl-N'-phenylurea derivative with other prominent organocatalysts in this transformation.

Table 1: Comparative Performance in the Enantioselective Friedel-Crafts Alkylation of Indole with β-Nitrostyrene

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
Chiral N-Mesityl-N'-Phenylurea Derivative 10 24 95 92
Chiral Thiourea Catalyst10249896
Chiral Squaramide Catalyst5129998
Chiral Phosphoric Acid189290

Data presented is a representative compilation from various literature sources for illustrative purposes.

As the data indicates, while the chiral N-mesityl-N'-phenylurea derivative provides excellent yield and high enantioselectivity, catalysts like chiral thioureas and squaramides can sometimes offer superior performance in terms of reaction time, catalyst loading, and enantiomeric excess. The choice of catalyst is often substrate-dependent and requires careful optimization.

Mechanistic Insights: The "How" Behind the Selectivity

The catalytic cycle of a urea-catalyzed reaction is a testament to the elegance of non-covalent interactions. The urea moiety acts as a dual hydrogen-bond donor, binding to and activating the electrophile.

G cluster_0 Catalytic Cycle Catalyst Chiral Urea Catalyst Activated_Complex Activated Catalyst-Electrophile Complex Catalyst->Activated_Complex + Electrophile (H-Bonding) Electrophile Electrophile (e.g., Nitroalkene) Nucleophile Nucleophile (e.g., Indole) Product_Complex Product-Catalyst Complex Activated_Complex->Product_Complex + Nucleophile (Stereoselective Attack) Product_Complex->Catalyst Product Release Product Enantiomerically Enriched Product Product_Complex->Product

Caption: Proposed catalytic cycle for a urea-catalyzed reaction.

The key to enantioselectivity lies in the formation of the ternary complex between the catalyst, the electrophile, and the nucleophile. The chiral scaffold of the catalyst creates a well-defined chiral pocket, and the bidentate hydrogen bonding fixes the conformation of the electrophile. This rigid assembly ensures that the nucleophile attacks from a specific trajectory, leading to the preferential formation of one enantiomer.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the enantioselective Friedel-Crafts alkylation of indole with β-nitrostyrene using a chiral N-mesityl-N'-phenylurea derivative.

Materials:

  • Chiral N-mesityl-N'-phenylurea derivative (catalyst)

  • Indole

  • β-Nitrostyrene

  • Toluene (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the chiral N-mesityl-N'-phenylurea derivative (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add indole (0.24 mmol, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add β-nitrostyrene (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can compete with the substrate for hydrogen bonding to the catalyst, inhibiting its activity.

  • Catalyst Loading: 10 mol% is a common starting point for optimization. Lower loadings are desirable for process efficiency.

  • Stoichiometry: A slight excess of the indole is used to ensure complete consumption of the limiting reagent (β-nitrostyrene).

Workflow for Catalyst Selection and Optimization

Choosing the optimal catalyst for a specific transformation is a critical step in developing a successful enantioselective process. The following workflow provides a systematic approach.

G A Define Transformation (Substrates & Desired Product) B Literature Search (Identify Catalyst Classes) A->B C Initial Catalyst Screening (Ureas, Thioureas, Squaramides, etc.) B->C D Identify Lead Catalyst (e.g., N-Mesityl-N'-Phenylurea) C->D E Reaction Optimization (Solvent, Temperature, Concentration, Loading) D->E G Mechanistic Studies (Optional) D->G F Substrate Scope Evaluation E->F H Final Optimized Protocol E->H F->H

Caption: A systematic workflow for catalyst selection and optimization.

Conclusion and Future Outlook

N-Mesityl-N'-phenylurea and its derivatives are valuable tools in the arsenal of the synthetic chemist for conducting enantioselective transformations. They offer a good balance of reactivity and selectivity for a range of reactions. While other catalyst classes, such as squaramides, may offer higher turnover frequencies and selectivities in certain cases, the ease of synthesis and tunability of urea-based catalysts ensure their continued relevance.

Future research in this area will likely focus on the development of novel urea scaffolds with enhanced activity and broader substrate scope. The integration of urea catalysis into flow chemistry setups and the development of recyclable urea catalysts are also promising avenues for advancing sustainable chemical synthesis.

References

  • Schreiner, P. R. (2003). Metal-Free Organocatalysis Through Explicit Hydrogen Bonding Interactions. Chemical Society Reviews, 32(5), 289-296. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. [Link]

  • Connon, S. J. (2006). Organocatalysis Mediated by (Thio)urea Derivatives. Chemistry—A European Journal, 12(21), 5418-5427. [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-mesityl-N'-phenylurea

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile of N-mesityl-N'-phenylurea Caution: The addition of the mesityl group (a 2,4,6-trimethylphenyl ring) may alter the toxicolo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of N-mesityl-N'-phenylurea

Caution: The addition of the mesityl group (a 2,4,6-trimethylphenyl ring) may alter the toxicological and chemical properties of the molecule. Therefore, this guide is based on the best available information for structurally similar compounds, and a site-specific risk assessment should always be conducted before handling this chemical.

Based on data for phenylurea, N-mesityl-N'-phenylurea should be treated as a substance that is:

  • Harmful if swallowed [1][2].

  • A potential skin and eye irritant [3].

  • Potentially harmful to aquatic life with long-lasting effects[4].

The primary routes of exposure are ingestion, skin contact, and eye contact. It is crucial to prevent the generation of dust when handling the solid form of this compound[5].

Chemical Incompatibilities:

N-mesityl-N'-phenylurea is expected to be incompatible with strong oxidizing agents[6]. Contact with these substances should be avoided to prevent potentially hazardous reactions.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any procedure that involves N-mesityl-N'-phenylurea, ensure that the following safety measures are in place:

  • Designated Work Area: All handling of N-mesityl-N'-phenylurea and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[5].

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

The following PPE is mandatory when handling N-mesityl-N'-phenylurea:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Always check the glove manufacturer's compatibility chart.
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust and work cannot be conducted in a fume hood.To prevent inhalation of airborne particles.

Step-by-Step Disposal Protocol for N-mesityl-N'-phenylurea

The guiding principle for the disposal of N-mesityl-N'-phenylurea is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[7].

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent accidental reactions and to ensure compliant disposal.

Step 1: Designate a Waste Container

  • Select a clearly labeled, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste[8].

  • The container must be in good condition, free from leaks or damage.

Step 2: Label the Waste Container

  • The label must be securely affixed to the container before any waste is added.

  • The label should include the following information:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "N-mesityl-N'-phenylurea".

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

Step 3: Collect the Waste

  • Solid Waste: Carefully transfer any solid N-mesityl-N'-phenylurea waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into the designated hazardous waste container. Use appropriate tools to minimize dust formation[3].

  • Contaminated Labware: Disposable labware that has come into contact with N-mesityl-N'-phenylurea should be placed in the solid waste container. Non-disposable glassware should be decontaminated as described in Section 4.

  • Solutions: If N-mesityl-N'-phenylurea is in a solvent, it should be collected in a separate, compatible liquid waste container labeled with all chemical constituents. Do not mix with other incompatible waste streams.

Storage of Chemical Waste

Proper storage of hazardous waste is a critical component of laboratory safety and regulatory compliance.

  • Location: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel[5].

  • Segregation: Store the N-mesityl-N'-phenylurea waste container away from incompatible materials, particularly strong oxidizing agents[6].

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste[7]. Do not overfill the container; a headspace of at least 10% should be left to allow for expansion[7].

Arranging for Final Disposal

The final disposal of N-mesityl-N'-phenylurea waste must be handled by a licensed hazardous waste disposal contractor.

  • Institutional Procedures: Familiarize yourself with your institution's specific procedures for chemical waste pickup. This may involve submitting an online request form or contacting your institution's Environmental Health and Safety (EHS) office[3].

  • Transportation: When transporting the waste container to a central collection point, use a secondary container and a designated chemical transport cart[7].

The following diagram illustrates the recommended workflow for the disposal of N-mesityl-N'-phenylurea:

DisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Institutional Disposal A 1. Don Appropriate PPE B 2. Segregate Waste into Labeled Container A->B Handle with care C 3. Store in Satellite Accumulation Area B->C Securely sealed D 4. Request Waste Pickup via EHS C->D When container is full E 5. Transport to Central Collection Point D->E Follow institutional protocol F 6. Licensed Contractor Disposal E->F Final disposal

Sources

Handling

A Researcher's Guide to Handling N-mesityl-N'-phenylurea: A Focus on Personal Protective Equipment

This guide provides essential safety and operational protocols for the handling of N-mesityl-N'-phenylurea. Designed for researchers and drug development professionals, this document moves beyond a simple checklist, offe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for the handling of N-mesityl-N'-phenylurea. Designed for researchers and drug development professionals, this document moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Assessment: Understanding the Risks of Substituted Ureas

While a comprehensive toxicological profile for N-mesityl-N'-phenylurea is not extensively documented, the known hazards of structurally similar compounds, such as phenylurea, provide a strong basis for a cautious approach. Phenylurea is classified as harmful if swallowed[1]. Substituted ureas, as a class, can be skin and eye irritants. Furthermore, as N-mesityl-N'-phenylurea is a solid, it is likely to be handled as a powder, posing a risk of respiratory tract irritation if inhaled.

Therefore, a thorough risk assessment dictates that this compound should be handled with measures in place to prevent ingestion, skin contact, eye contact, and inhalation of dust particles. The primary routes of potential exposure are through direct contact with the solid material and inhalation of airborne particulates.

The Hierarchy of Controls: Engineering and Administrative Measures First

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk.

  • Engineering Controls : All procedures involving the handling of N-mesityl-N'-phenylurea powder, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood[2]. The fume hood provides critical ventilation to capture and exhaust airborne particles, preventing them from entering the laboratory atmosphere and being inhaled by personnel. Ensure that the fume hood has a calibrated and certified face velocity.

  • Administrative Controls : Designate a specific area within the laboratory for handling N-mesityl-N'-phenylurea. Access to this area should be restricted to trained personnel. All surfaces within this designated area should be regularly decontaminated.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with N-mesityl-N'-phenylurea. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety gogglesMust be worn to protect against accidental splashes or dust particles entering the eyes. Standard safety glasses do not provide adequate protection from particulates.
Skin Chemical-resistant gloves (Nitrile)Disposable nitrile gloves provide an effective barrier against incidental contact with substituted ureas. Gloves should be inspected for any signs of degradation or puncture before use.
Body Laboratory coatA fully buttoned laboratory coat made of a suitable material (e.g., cotton or a polyester/cotton blend) is necessary to protect the skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator (e.g., N95)A respirator is recommended when handling larger quantities of the powder or when there is a potential for significant aerosol or dust generation outside of a fume hood.
Feet Closed-toe shoesShoes that fully cover the feet are required to protect against spills.

Step-by-Step Protocols for PPE Usage

Adherence to proper procedures for donning (putting on) and doffing (taking off) PPE is as important as the selection of the equipment itself to prevent cross-contamination.

Donning PPE
  • Hand Hygiene : Wash and dry your hands thoroughly.

  • Lab Coat : Put on your laboratory coat and ensure it is fully buttoned.

  • Respirator (if required) : If the risk assessment indicates a need for respiratory protection, perform a fit check for your N95 respirator.

  • Eye Protection : Put on your chemical safety goggles.

  • Gloves : Don your nitrile gloves, ensuring the cuffs of the gloves are pulled over the sleeves of your lab coat.

Doffing PPE

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove) and clean surfaces only with clean surfaces (i.e., bare hand to skin).

  • Gloves : Remove your gloves using the glove-in-glove technique. With one gloved hand, pinch the palm of the other glove and peel it off. Ball up the removed glove in your still-gloved hand. Slide two fingers of your ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove inside.

  • Lab Coat : Unbutton your lab coat. Leaning forward, shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and fold it for laundering or disposal.

  • Eye Protection : Remove your goggles by handling the strap, not the front.

  • Respirator (if used) : Remove your respirator by touching only the straps.

  • Hand Hygiene : Wash your hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.

  • Gloves and Respirators : Used nitrile gloves and disposable respirators should be considered contaminated waste. Dispose of them in a designated, sealed waste container immediately after use.

  • Lab Coats : If your lab coat becomes contaminated, it should be professionally laundered by a service familiar with handling laboratory-contaminated clothing. Do not take contaminated lab coats home.

  • Chemical Waste : Any unused N-mesityl-N'-phenylurea and contaminated materials (e.g., weighing paper, pipette tips) must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of this chemical down the drain[3].

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][4].

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes[1].

  • Inhalation : Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[1].

Visualizing the PPE Workflow

The following diagram illustrates the decision-making and procedural flow for the safe use of PPE when handling N-mesityl-N'-phenylurea.

PPE_Workflow PPE Workflow for Handling N-mesityl-N'-phenylurea cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling Assess_Task Assess Task & Quantity Gather_PPE Gather Required PPE Assess_Task->Gather_PPE Determine PPE Level Don_PPE Don PPE in Sequence Gather_PPE->Don_PPE Perform_Work Perform Work in Fume Hood Don_PPE->Perform_Work Decontaminate_Area Decontaminate Work Area Perform_Work->Decontaminate_Area Doff_PPE Doff PPE Correctly Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Contaminated PPE & Chemical Waste Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands

Caption: A flowchart illustrating the procedural steps for the safe use of PPE.

References

  • Thermo Fisher Scientific. "Safety Data Sheet: Trimethylurea." Thermo Fisher Scientific, 2 Jan. 2026, [Link].

  • West Liberty University. "Safety Data Sheet: N-Phenylthiourea." West Liberty University, 23 Nov. 2015, [Link].

  • Safety data sheet. 8 Mar. 2022, [Link].

  • Fisher Scientific. "Safety Data Sheet." Fisher Scientific, 30 Jan. 2024, [Link].

  • Fisher Scientific. "Safety Data Sheet: Methylurea." Fisher Scientific, 24 Nov. 2010, [Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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